Carvedilol hydrochloride
描述
Historical Context of Carvedilol (B1668590) Hydrochloride Discovery and Preclinical Chemical Characterization
Carvedilol, the parent compound of Carvedilol hydrochloride, was first synthesized by scientists at Boehringer Mannheim. derpharmachemica.com The initial synthetic route involved the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. derpharmachemica.comtandfonline.com A significant challenge in this early synthesis was the formation of a "bis impurity," which could constitute a substantial portion of the reaction mixture. derpharmachemica.com This led to extensive research into alternative synthetic strategies to minimize this impurity, including the use of protecting groups for the amine functionality. derpharmachemica.comjocpr.com
Preclinical chemical characterization of Carvedilol revealed it to be a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol. nih.gov This stereoisomerism is a critical aspect of its pharmacology. The S(-) enantiomer is responsible for both beta-adrenoceptor and alpha-1 adrenoceptor blocking activity, while the R(+) enantiomer primarily exhibits alpha-1 adrenoceptor blocking activity. nih.govdrugbank.comnih.gov This dual action mechanism, stemming from its stereochemistry, was a key finding in its preclinical evaluation. nih.gov
Further characterization identified Carvedilol as a weak base that is practically insoluble in water and gastric fluids, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug. researchgate.netpensoft.netnih.gov This low aqueous solubility presents significant challenges for its formulation and bioavailability. pensoft.netptfarm.pl The hydrochloride salt, this compound, was developed to address some of these physicochemical limitations. acs.org
Physicochemical Properties of Carvedilol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H26N2O4 | nih.gov |
| Molecular Weight | 406.5 g/mol | nih.gov |
| Melting Point | 114.5 °C | nih.gov |
| pKa (basic) | 7.97 | nih.gov |
| LogP | 3.8 | nih.gov |
| Water Solubility | Very low (6-8 µg/mL) | nih.govptfarm.pl |
Significance of this compound as a Model Compound in Pharmaceutical Science and Medicinal Chemistry Research
This compound's distinct properties make it a valuable model compound in several areas of pharmaceutical and medicinal chemistry research.
Its poor aqueous solubility is a central theme in formulation science. Researchers extensively use Carvedilol and its hydrochloride salt to investigate and develop novel drug delivery systems aimed at enhancing the dissolution and bioavailability of poorly soluble drugs. pensoft.netptfarm.plresearchgate.net Techniques such as the formation of solid dispersions, nanosuspensions, and multicomponent crystals are frequently studied using Carvedilol as the model active pharmaceutical ingredient (API). pensoft.netacs.orgresearchgate.net For instance, studies have explored the use of co-formers like benzoic acid and isonicotinamide (B137802) to create multicomponent crystals of Carvedilol with improved solubility. pensoft.net
In medicinal chemistry, the structure of Carvedilol serves as a scaffold for the design and synthesis of new chemical entities. acs.orgsolubilityofthings.com The presence of a carbazole (B46965) moiety, a secondary alcohol, and a secondary amine provides multiple points for structural modification. nih.govacs.org Research has focused on synthesizing Carvedilol derivatives to explore structure-activity relationships and to develop compounds with altered pharmacological profiles or improved physicochemical properties. acs.org For example, modifications to the carbazole or anisole (B1667542) rings have been investigated to enhance specific biological activities. acs.org
The challenges associated with the synthesis of Carvedilol, particularly the control of impurities, have also driven research in process chemistry and the development of more efficient and cleaner synthetic routes. derpharmachemica.comjocpr.com This includes the exploration of different protecting group strategies and reaction conditions to improve yield and purity. derpharmachemica.comjocpr.com
Key Research Areas Utilizing Carvedilol as a Model Compound
| Research Area | Focus of Study | Source |
|---|---|---|
| Formulation Science | Enhancing solubility and dissolution of a BCS Class II drug | pensoft.netptfarm.plresearchgate.net |
| Medicinal Chemistry | Synthesis of derivatives to explore structure-activity relationships | acs.orgsolubilityofthings.com |
| Stereochemistry | Investigating the distinct pharmacological profiles of enantiomers | nih.govnih.gov |
| Process Chemistry | Developing efficient synthetic routes and minimizing impurities | derpharmachemica.comjocpr.com |
Structure
3D Structure of Parent
属性
CAS 编号 |
374779-41-6 |
|---|---|
分子式 |
C24H27ClN2O4 |
分子量 |
442.9 g/mol |
IUPAC 名称 |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C24H26N2O4.ClH/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;/h2-12,17,25-27H,13-16H2,1H3;1H |
InChI 键 |
OSZYHTJPTLLICF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |
规范 SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |
同义词 |
14C-labeled Carvedilol BM 14190 BM-14190 BM14190 carvedilol carvedilol hydrochloride Carvedilol, (+) Carvedilol, (+)-isomer carvedilol, (+-)-isomer Carvedilol, (-) Carvedilol, (-)-isomer carvedilol, (R)-isomer carvedilol, (S)-isomer Carvedilol, 14C labeled carvedilol, 14C-labeled Coreg Coropres Dilatrend Eucardic Kredex Querto |
产品来源 |
United States |
Synthetic Methodologies and Chemical Synthesis Innovations
Established Synthetic Routes for Carvedilol (B1668590) Hydrochloride
The industrial production of Carvedilol hydrochloride has been refined over the years to optimize yield, purity, and cost-effectiveness. These established routes, while reliable, often contend with challenges such as impurity formation and the need for chiral resolution.
Key Reaction Steps and Intermediates in Industrial Synthesis
The most common industrial synthesis of Carvedilol commences with the reaction of 4-hydroxycarbazole (B19958) with epichlorohydrin in the presence of a base to form the key intermediate, 4-(2,3-epoxypropoxy)carbazole chemrxiv.org. This epoxide intermediate is then subjected to a ring-opening reaction with 2-(2-methoxyphenoxy)ethylamine to yield racemic Carvedilol google.com.
Using a large excess of the amine: This approach, however, can be economically and environmentally disadvantageous due to the need for extensive recovery and recycling of the unreacted amine.
Protection of the halohydrin: An alternative strategy involves protecting the hydroxyl group of the intermediate formed after the initial epoxide ring opening, thereby preventing further reaction .
The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the Carvedilol base with hydrochloric acid in a suitable solvent.
| Intermediate | Chemical Name | Role in Synthesis |
|---|---|---|
| 4-hydroxycarbazole | 9H-Carbazol-4-ol | Starting material for the carbazole (B46965) moiety. |
| Epichlorohydrin | 1-chloro-2,3-epoxypropane | Provides the three-carbon linker and the hydroxyl group. |
| 4-(2,3-epoxypropoxy)carbazole | 4-(Oxiran-2-ylmethoxy)-9H-carbazole | Key epoxide intermediate. |
| 2-(2-methoxyphenoxy)ethylamine | 2-(2-Methoxyphenoxy)ethan-1-amine | Side-chain precursor. |
Stereoselective Synthesis Approaches for this compound Enantiomers
Carvedilol is a chiral molecule, and its enantiomers exhibit different pharmacological activities. The (S)-enantiomer is a potent β- and α1-adrenergic blocker, while the (R)-enantiomer primarily displays α1-blocking activity. Consequently, the stereoselective synthesis of the desired enantiomer is of significant interest.
One of the primary methods for obtaining enantiomerically pure Carvedilol is through the resolution of the racemic mixture . This can be achieved using various techniques, including:
Classical resolution: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
Chromatographic resolution: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of Carvedilol or its intermediates.
A more direct approach to obtaining a specific enantiomer is through asymmetric synthesis . This can be accomplished by using a chiral starting material, such as an enantiomerically pure epoxide intermediate. For example, starting with (R)- or (S)-glycidol allows for the synthesis of the corresponding (R)- or (S)-Carvedilol enantiomer.
Novel Synthetic Strategies and Process Optimizations
In recent years, there has been a growing emphasis on developing more sustainable, efficient, and safer methods for the synthesis of active pharmaceutical ingredients (APIs) like this compound. These novel strategies often incorporate principles of green chemistry, biocatalysis, and continuous manufacturing.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of Carvedilol aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:
Use of greener solvents: Research has explored the use of more environmentally benign solvents to replace traditional volatile organic compounds (VOCs). For instance, the use of water as a reaction medium for certain steps in the synthesis has been investigated google.com. The use of ionic liquids has also been explored as a greener alternative for the extraction and purification of Carvedilol nih.govnih.gov.
Atom economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Comparing the atom economy of different synthetic pathways is a crucial aspect of this approach primescholars.com.
Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. The development of heterogeneous catalysts that can be easily recovered and reused is a significant area of research.
Chemoenzymatic and Biocatalytic Approaches for this compound Production
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages in the synthesis of Carvedilol, particularly in achieving high enantioselectivity under mild reaction conditions.
A prominent application of biocatalysis in Carvedilol synthesis is the enzymatic kinetic resolution of racemic intermediates. Lipases, a class of enzymes, have been shown to be particularly effective in selectively acylating one enantiomer of a racemic alcohol intermediate, allowing for the separation of the two enantiomers. This chemoenzymatic approach can provide access to enantiomerically pure building blocks for the synthesis of (S)-Carvedilol.
| Biocatalyst | Reaction Type | Substrate | Outcome |
|---|---|---|---|
| Lipase | Kinetic Resolution (Acylation) | Racemic alcohol intermediate | Separation of enantiomers |
Continuous Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful technology for the synthesis of pharmaceuticals. This approach offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control.
The synthesis of beta-blockers, including Carvedilol, has been identified as a suitable candidate for continuous flow processing. Recent advancements have demonstrated the use of novel reactor technologies, such as membrane nanoreactors, to achieve ultrafast and highly selective synthesis of beta-blockers under mild conditions connectjournals.com. While still an area of active research, continuous flow chemistry holds significant promise for the future manufacturing of this compound, offering the potential for more efficient, sustainable, and cost-effective production.
Impurity Profiling and Control in this compound Synthesis
Identification and Characterization of Synthetic Impurities and Byproducts
The synthesis of Carvedilol is a multi-step process, and at each stage, there is a potential for the formation of impurities. The European Pharmacopoeia lists several key impurities, commonly designated as Impurities A, B, C, D, and E, which are critical to monitor. connectjournals.comjetir.org The origins of these and other process-related impurities are often linked to the specific synthetic route employed.
One common synthetic pathway involves the condensation of 4-(2,3-epoxypropoxy) carbazole with 2-(2-methoxyphenoxy) ethylamine. A major challenge in this route is the formation of a dimeric byproduct known as Impurity B or "bis impurity." connectjournals.com This impurity arises when the secondary amine of the newly formed Carvedilol molecule attacks the epoxide ring of another 4-(2,3-epoxypropoxy) carbazole molecule. connectjournals.com
Other significant impurities can be traced back to the key intermediates. For example, during the synthesis of 4-(2,3-epoxypropoxy) carbazole, several byproducts can form, including 1-(9H-Carbazol-5-yloxy)-3-chloropropan-2-ol and 3-(9H-Carbazol-5-yloxy)propane-1,2-diol. Similarly, the synthesis of the other key intermediate, 2-(2-methoxyphenoxy) ethanamine, can introduce its own set of impurities, such as 1,2-bis(2-Methoxyphenoxy)ethane and bis(2-(2-Methoxyphenoxy)ethyl)amine.
The identification and characterization of these impurities are performed using a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities. alentris.orgeuropeanpharmaceuticalreview.com Gas Chromatography (GC) is often used for detecting volatile impurities like residual solvents, while Mass Spectrometry (MS), frequently coupled with HPLC or GC, provides sensitive identification and structural elucidation of the byproducts. alentris.org Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for definitive structural confirmation. connectjournals.com
| Impurity Designation | Chemical Name | Source of Formation |
|---|---|---|
| Impurity B (Bis Impurity) | 1,1'-[2-(2-methoxyphenoxy)ethyl]iminobis-[3-(9H-carbazol-4-yloxy)]-propan-2-ol | Reaction of Carvedilol with the epoxide intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole. connectjournals.com |
| Impurity C | 1-(9H-Carbazol-4-yloxy)-3-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]-2-propanol | Arises when a benzyl-protected amine is used to avoid Impurity B, followed by incomplete debenzylation. connectjournals.comgoogle.com |
| Process Impurity 1 | 1-(9H-Carbazol-5-yloxy)-3-chloropropan-2-ol | Byproduct from the synthesis of the intermediate 4-(2,3-epoxypropoxy) carbazole. |
| Process Impurity 2 | 4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole | Byproduct from the synthesis of the intermediate 4-(2,3-epoxypropoxy) carbazole. |
| Process Impurity 6 | 1,2-bis(2-Methoxyphenoxy)ethane | Byproduct from the synthesis of the intermediate 2-(2-methoxyphenoxy) ethanamine. |
| Process Impurity 10 | bis(2-(2-Methoxyphenoxy)ethyl)amine | Byproduct from the synthesis of the intermediate 2-(2-methoxyphenoxy) ethanamine. |
Strategies for Impurity Minimization and Removal Techniques
Controlling the impurity profile of this compound requires a multi-faceted approach, combining optimization of the synthesis process with effective purification techniques. alentris.org
Synthetic Methodologies and Process Optimization: A primary strategy to control impurity formation is the careful optimization of reaction conditions. For instance, the formation of the problematic Impurity B can be minimized by using a large excess of 2-(2-methoxyphenoxy) ethylamine during the condensation step, which favors the desired reaction pathway. google.com Another approach involves changing the solvent; using dimethyl sulfoxide (B87167) (DMSO) has been shown to limit the formation of the bis-impurity compared to other solvents. google.com
Innovations in synthetic routes have also been developed to circumvent the formation of specific impurities. One such method involves protecting the amine group of 2-(2-methoxyphenoxy) ethylamine, often with a benzyl group. google.com This prevents the secondary amine from reacting further to form the bis-impurity. However, this introduces two additional steps into the process: protection and deprotection, and can lead to the formation of Impurity C if the final debenzylation step is incomplete. google.com An alternative strategy involves protecting the amine with a tosyl group, which can be removed under different conditions.
Purification and Removal Techniques: Following synthesis, advanced purification methods are employed to remove any remaining impurities from the crude product. alentris.org Common techniques include:
Recrystallization: Crystallizing the crude Carvedilol from a suitable solvent, such as ethyl acetate (B1210297), is an effective method for removing a range of impurities and achieving a high-purity final product. epo.org
Chromatography: Column chromatography can be used to separate impurities from the desired compound, although this is often more suitable for smaller-scale production. connectjournals.com
Acid-Base Purification: A highly effective technique involves dissolving the crude Carvedilol base in an organic solvent and washing it with an aqueous acid solution to a specific pH range (e.g., 7.0-7.5). google.comepo.org This removes unreacted amine intermediates. Subsequently, the pH of the organic layer is lowered further to selectively precipitate Carvedilol as an acid salt, leaving impurities like the bis-impurity in the solution. The pure Carvedilol base is then liberated by an acid-base treatment. epo.org
Salt Formation: A specific method for reducing bis-impurities involves reacting the crude Carvedilol base with phosphoric acid in ethanol. This causes the Carvedilol phosphate (B84403) salt to precipitate in high purity, leaving the impurities behind in the solvent. google.comwipo.int
Ion Exchange Resins: Another novel purification method utilizes a strong basic anion exchange resin to treat a solution of Carvedilol, effectively removing certain impurities. google.com
| Strategy | Description | Target Impurity/Goal |
|---|---|---|
| Process Optimization | Using excess 2-(2-methoxyphenoxy) ethylamine or specific solvents like DMSO during condensation. google.com | Minimizes formation of Impurity B (bis impurity). |
| Use of Protecting Groups | Protecting the amine intermediate with a benzyl or tosyl group to prevent side reactions. google.com | Avoids the formation of Impurity B. |
| Acid-Base Wash & Precipitation | Washing an organic solution of crude Carvedilol with aqueous acid, followed by selective salt precipitation. epo.org | Removes unreacted amines and Impurity B. |
| Phosphate Salt Formation | Reacting crude Carvedilol with phosphoric acid in ethanol to precipitate pure Carvedilol phosphate. google.comwipo.int | Specifically reduces levels of Bis Impurities 1 and 2. |
| Recrystallization | Crystallizing the final product from a suitable solvent like ethyl acetate. epo.org | General purification to achieve high-purity API. |
| Ion Exchange Chromatography | Treating a solution of Carvedilol with a strong basic anion exchange resin. google.com | Removes specific anionic or acidic impurities. |
Molecular and Cellular Pharmacology of Carvedilol Hydrochloride
Receptor Binding Kinetics and Affinity Profiling
Beta-Adrenergic Receptor Subtype (β1, β2) Interactions and Selectivity
Carvedilol (B1668590) demonstrates high affinity for both β1 and β2-adrenergic receptors. nih.gov However, there is some discrepancy in the literature regarding its selectivity. Some studies suggest it is slightly β1-selective, while others indicate it is non-selective or even slightly β2-selective. nih.govoup.com One study reported a 13-fold higher potency for β2-adrenoceptors over β1-adrenoceptors in human right atrium tissue. oup.comnih.gov Another study using rat proteins showed comparable high affinities for both β1 (Ki = 0.24–0.43 nM) and β2 (Ki = 0.19–0.25 nM) receptors. wikipedia.org In human cardiac tissue, carvedilol has been shown to block β2-adrenoceptors more effectively than β1-adrenoceptors. oup.comnih.gov This preferential blockade of β2-adrenoceptors may contribute to its beneficial effects in heart failure. oup.comnih.gov The S(-) enantiomer is primarily responsible for the beta-blocking effects. wikipedia.org
Interactive Table: Binding Affinity of Carvedilol for Beta-Adrenergic Receptors
| Receptor Subtype | Reported Ki (nM) | Species | Reference |
| β1-Adrenergic Receptor | 0.24–0.43 | Rat | wikipedia.org |
| β1-Adrenergic Receptor | 0.32 | Human | wikipedia.org |
| β2-Adrenergic Receptor | 0.19–0.25 | Rat | wikipedia.org |
| β2-Adrenergic Receptor | 0.13–0.40 | Human | wikipedia.org |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Alpha-1 Adrenergic Receptor Interactions and Functional Antagonism
Carvedilol also functions as a potent antagonist of α1-adrenergic receptors, which contributes to its vasodilatory properties. drugbank.comtocris.com Both the S(-) and R(+) enantiomers contribute to this alpha-blocking activity. wikipedia.org Research has shown that carvedilol has a higher affinity for the α1D and α1B subtypes compared to the α1A subtype. oup.com The affinity rank order has been reported as α1D > α1B > β1 > β2 > α1A. oup.com This antagonism of α1-adrenergic receptors leads to relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance. drugbank.com
Interactive Table: Binding Affinity of Carvedilol for Alpha-Adrenergic Receptors
| Receptor Subtype | Reported Ki (nM) | Species | Reference |
| α1-Adrenergic Receptor | 3.4 | Rat | wikipedia.org |
| α1A-Adrenergic Receptor | 12 | Human | oup.com |
| α1B-Adrenergic Receptor | 2.5 | Human | oup.com |
| α1D-Adrenergic Receptor | 1.2 | Human | oup.com |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Investigation of Other Potential Receptor/Enzyme Targets (e.g., Serotonin (B10506) Receptors, Monoamine Oxidases)
Beyond its primary adrenergic receptor targets, carvedilol has been shown to interact with other receptors. It displays a moderate affinity for the human 5-HT2A serotonin receptor (Ki = 547 nM) and acts as an antagonist. wikipedia.orgnih.gov In vitro studies have confirmed a high nanomolar affinity for 5-HT2A receptors. nih.govnih.govresearchgate.net However, carvedilol does not appear to activate the canonical 5-HT2A receptor signaling pathways. nih.govnih.gov There is limited evidence to suggest a significant interaction with monoamine oxidases (MAOs); some general drug interaction screenings mention avoiding concurrent use with MAO inhibitors, but this is a general precaution for many cardiovascular drugs and not indicative of direct enzymatic inhibition by carvedilol itself. singlecare.comclinicaltrials.govgoodrx.com
Post-Receptor Signaling Pathways and Intracellular Responses
G-Protein Coupled Receptor (GPCR) Signaling Modulation
Carvedilol's interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs), modulates downstream signaling pathways. scbt.com As a β-blocker, it antagonizes the Gs-protein-mediated activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP). duke.edubham.ac.uk This action underlies its effects on heart rate and contractility. wikipedia.org While it acts as an antagonist or inverse agonist at the G-protein signaling level, carvedilol exhibits unique properties in activating other pathways. duke.edu
Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms
A distinguishing feature of carvedilol is its ability to act as a β-arrestin-biased ligand. nih.govfrontiersin.org While blocking G-protein-mediated signaling, carvedilol promotes the recruitment of β-arrestin to the β2-adrenergic receptor. duke.edunih.gov This engagement of β-arrestin occurs independently of the receptor's conformational state. pnas.org The recruitment of β-arrestin by carvedilol can initiate distinct signaling cascades, such as the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the extracellular signal-regulated kinase (ERK) pathway. duke.edupnas.org This biased agonism is thought to contribute to some of carvedilol's unique cardioprotective effects. nih.govfrontiersin.org However, some research suggests that all detectable carvedilol signaling through β2ARs is driven by G proteins and that carvedilol does not significantly promote receptor internalization, a process often linked to β-arrestin. bham.ac.uknih.gov
Modulation of Intracellular Calcium Dynamics and Ion Channel Activity
Carvedilol hydrochloride exerts complex effects on intracellular calcium ([Ca2+]i) homeostasis and the activity of various ion channels, which contribute to its pharmacological profile. nih.govnih.govresearchgate.net At higher concentrations, it is known to function as a blocker of calcium channels. nih.gov Its interaction with these channels goes beyond simple blockade and involves nuanced modulation of channel kinetics and calcium handling proteins.
In vitro studies have demonstrated that carvedilol directly inhibits multiple ion channels. It has been shown to block voltage-gated sodium (Na+) and calcium (Ca2+) channels in atrial myocytes. nih.gov A specific investigation using the murine HL-1 atrial cell line found that carvedilol reversibly inhibits T-type Ca2+ channels (I(Ca,T)) in a concentration-dependent manner. nih.gov The compound significantly shifted the steady-state inactivation curve of these channels toward a more negative potential by 12.8 mV, without significantly altering the activation curve. nih.gov Furthermore, carvedilol was found to delay the recovery from inactivation of T-type Ca2+ channels. nih.gov This preferential interaction with the inactivated state of the channel is a key mechanistic detail. nih.gov
Beyond the cell membrane, carvedilol influences sarcoplasmic reticulum (SR) calcium release. It has been reported to suppress the activity of ryanodine (B192298) receptor (RyR) SR Ca2+ release channels by reducing their mean open time and, to a lesser extent, their open probability. nih.gov This action prolongs the refractoriness of SR Ca2+ release, which can decrease the likelihood of spontaneous and potentially arrhythmogenic Ca2+ release events. nih.gov This ability to restore calcium balance is considered a component of its protective mechanism against certain types of cellular damage. nih.govresearchgate.net The collective inhibition of Ca2+ channels and modulation of RyR function contribute to its effects on excitation-contraction coupling. nih.gov
Table 1: In Vitro Effects of Carvedilol on T-Type Ca2+ Channel (I(Ca,T)) in HL-1 Cells
| Parameter | Observation | Finding |
|---|---|---|
| Inhibition | Concentration-dependent and reversible | IC50 of 2.1 µM nih.gov |
| Peak Current | 3 µM carvedilol reduced peak I(Ca,T) amplitude | From 20.1±1.8 pA/pF to 10.9±2.1 pA/pF at -20 mV nih.gov |
| Inactivation Curve | Shifted to more negative potentials | -12.8 mV shift nih.gov |
| Activation Curve | No significant alteration | - |
| Recovery from Inactivation | Delayed recovery | Time constant increased from 112.4±3.5 ms (B15284909) to 270.1±4.7 ms nih.gov |
| Frequency Dependence | Inhibition increased with stimulus frequency | 23.2% inhibition at 0.2 Hz vs. 47.2% at 2 Hz nih.gov |
Cyclic AMP (cAMP) Pathway Regulation and Downstream Effects
The regulation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway by carvedilol is multifaceted and demonstrates receptor- and cell-type-specific effects. While traditionally known as a β-adrenoceptor antagonist, carvedilol exhibits intrinsic sympathomimetic activity, particularly at the β2-adrenoceptor (β2AR), allowing it to stimulate as well as block signaling. nanion.de
Studies in primary adult cardiomyocytes have shown that carvedilol can specifically activate β2ARs, leading to a detectable increase in cAMP formation. nanion.denih.gov This activation of the β2AR-Gs-adenylyl cyclase-cAMP signaling axis results in a measurable physiological response, such as an increase in the spontaneous beating rate of cardiomyocytes. nanion.de This effect was abolished by a β2-selective antagonist but not by a β1-selective antagonist, confirming the specific pathway. nih.gov
Conversely, and central to its unique therapeutic profile in heart failure, carvedilol can activate biased signaling at the β1-adrenoceptor (β1AR). nih.gov Recent phosphoproteomic analysis of mouse hearts revealed that carvedilol uniquely promotes the phosphorylation of a set of myofilament proteins, including myosin phosphatase target subunit 1 (MYPT1), myosin light-chain kinase (MYLK), and myosin regulatory light chain (MLC2). nih.gov This occurs with little to no increase in cAMP or the phosphorylation of Ca2+-handling proteins typically seen with classic β-agonists. nih.gov This effect is driven by a β1AR-Gi-biased signal that activates a nitric oxide synthase (NOS) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway, promoting myofilament protein phosphorylation selectively. nih.gov This mechanism enhances cardiac contractility with minimal impact on Ca2+ cycling and the cAMP/PKA pathway. nih.gov
In a different cellular context, such as human melanocytes, carvedilol has been shown to inhibit melanogenesis by downregulating the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. researchgate.net This demonstrates that carvedilol's effect on cAMP signaling is highly dependent on the specific receptor and cellular machinery present.
Table 2: Summary of Carvedilol's Effects on Cyclic Nucleotide Pathways
| Pathway | Receptor/Cell Type | Key Effect | Downstream Consequence |
|---|---|---|---|
| β2AR-Gs Activation | Cardiomyocytes | Increased cAMP formation nanion.denih.gov | Increased spontaneous beating rate nanion.de |
| β1AR-Gi Biased Signaling | Myocardium | Activation of NOS-cGMP pathway nih.gov | Enhanced myofilament phosphorylation and contractility with minimal cAMP increase nih.gov |
| cAMP/CREB Inhibition | Human Melanocytes | Downregulation of cAMP levels and p-CREB researchgate.net | Suppression of melanin (B1238610) synthesis researchgate.net |
Antioxidant and Anti-inflammatory Mechanisms at the Molecular Level
This compound possesses potent antioxidant and anti-inflammatory properties that are distinct from its adrenoceptor blocking activity and contribute significantly to its therapeutic effects. nih.govnih.govplos.org
Modulation of Inflammatory Mediators and Cellular Signaling Cascades
Carvedilol exerts significant anti-inflammatory effects by modulating the production of inflammatory mediators and interfering with key cellular signaling pathways. nih.govresearchgate.net Research in various models has demonstrated its ability to suppress inflammation. plos.orgnih.govmdpi.com
A primary mechanism is the inhibition of the nuclear factor kappa-B (NF-κB) signaling cascade, a critical transcription factor that governs the expression of numerous pro-inflammatory genes. plos.orgmdpi.commdpi.com By attenuating NF-κB activation, carvedilol reduces the expression of downstream targets, including inflammatory cytokines, chemokines, and adhesion molecules. plos.orgmdpi.com
Specifically, carvedilol treatment has been shown to lower the release and expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). plos.orgnih.gov It also reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory prostaglandins. plos.orgmdpi.com In parallel, carvedilol can increase levels of the anti-inflammatory cytokine IL-10, which actively suppresses inflammatory responses. plos.orgresearchgate.net Furthermore, carvedilol abrogates the expression of vascular cell adhesion molecule-1 (VCAM-1) and inter-cellular adhesion molecule-1 (ICAM-1), which are crucial for leukocyte recruitment to sites of inflammation. plos.orgmdpi.com It also reduces the release of eicosanoids like prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.gov
Cell-Based Mechanistic Studies (In Vitro)
Effects on Myocardial Cell Viability, Contractility, and Molecular Pathways (Mechanistic Focus)
In vitro studies using myocardial cells have been instrumental in elucidating the specific molecular mechanisms behind carvedilol's effects on heart muscle.
Myocardial Cell Viability: Carvedilol demonstrates direct cardioprotective effects that enhance myocyte survival, particularly under stress conditions like ischemia. One key mechanism is the preservation of mitochondrial function. During acute ischemia, carvedilol appears to have a protective effect on the mitochondrial phosphorylation system. core.ac.uk This allows for a more rapid and greater generation of ATP once oxygen becomes available during reperfusion, which is critical for preventing irreversible cell injury and promoting myocyte recovery. core.ac.uk Furthermore, in studies of hibernating myocardium, tissue analysis from patients treated with carvedilol showed milder cardiomyocyte degeneration compared to those treated with metoprolol (B1676517), suggesting a direct effect on preserving cellular integrity. nih.gov
Myocardial Contractility: The effect of carvedilol on contractility is uniquely complex. While its beta-blocking properties can blunt excessive contractile responses to catecholamines, recent mechanistic studies have revealed a novel pathway through which it can restore or enhance contractility in failing myocytes. nih.govoup.com In adult ventricular myocytes from failing hearts, carvedilol enhances sarcomere shortening without increasing the peak intracellular Ca2+ transient. nih.gov This is a significant departure from traditional inotropes that increase both contractility and calcium cycling, the latter of which can be energetically costly and arrhythmogenic. This pro-contractile effect has also been observed in skeletal muscle. researchgate.net
Molecular Pathways: The mechanistic basis for this unique contractile effect is the activation of a specific myofilament signaling circuit. nih.gov Carvedilol promotes a β1AR-NOS3-cGMP-PKG1 signaling cascade that selectively increases the phosphorylation of myofilament proteins, including MLC2 and MYPT1. nih.gov This enhances the calcium sensitivity of the myofilaments, leading to improved contractility at a given level of intracellular calcium. This pathway is distinct from the canonical βAR-cAMP-PKA pathway. Concurrently, as detailed previously, carvedilol's actions on ion channels—including the inhibition of Na+ and Ca2+ channels and the suppression of RyR activity—contribute to stabilizing the cardiomyocyte and preventing Ca2+ overload, which complements its effects on viability and contractility. nih.gov
Table 4: Mechanistic Effects of Carvedilol in Myocardial Cells (In Vitro Focus)
| Cellular Effect | Key Mechanism | Molecular Pathway/Target | Reference |
|---|---|---|---|
| Viability | Preservation of mitochondrial energy production | Protection of mitochondrial phosphorylation system | core.ac.uk |
| Reduced cellular degeneration | Attenuation of degenerative morphological changes | nih.gov | |
| Contractility | Enhanced sarcomere shortening without Ca2+ overload | Activation of β1AR-NOS3-cGMP-PKG1 signaling | nih.gov |
| Increased myofilament Ca2+ sensitivity | Phosphorylation of MLC2, MYPT1, MYLK | nih.gov | |
| Ionic Stability | Prolonged SR Ca2+ release refractoriness | Inhibition of Ryanodine Receptor (RyR) channels | nih.gov |
Endothelial Cell Function, Nitric Oxide Production, and Vasoprotective Mechanisms
Research has demonstrated that carvedilol enhances endothelium-dependent vasodilation. nih.gov One of the key mechanisms is the stimulation of NO release from endothelial cells. researchgate.netnih.govahajournals.org Studies have shown that carvedilol-induced vasorelaxation is significantly inhibited by N(G)-monomethyl-L-arginine (L-NMMA), a nitric oxide synthase inhibitor, suggesting that the augmentation of NO production is a critical component of its action. nih.gov
The process of carvedilol-stimulated NO release is linked to extracellular ATP. Carvedilol induces ATP efflux from endothelial cells, which in turn activates P2Y-purinoceptors, leading to NO release. ahajournals.orgahajournals.org This mechanism has been observed in glomerular endothelial cells, where the blockade of P2Y-purinoceptors or the enzymatic degradation of extracellular ATP inhibits carvedilol-stimulated NO release. ahajournals.org The maximum NO release stimulated by carvedilol is comparable to that of other third-generation beta-blockers like nebivolol. ahajournals.org
Beyond NO production, carvedilol possesses potent antioxidant properties that contribute to its vasoprotective effects. nih.govpatsnap.com It has been shown to inhibit lipid peroxidation, scavenge oxygen free radicals, and prevent the depletion of endogenous antioxidants. nih.gov This antioxidant activity protects the endothelium from injury caused by reactive oxygen species (ROS). nih.gov For instance, carvedilol can reduce intracellular hydrogen peroxide (H2O2) formation in human aortic endothelial cells stimulated by tumor necrosis factor-α (TNF-α). ahajournals.org By inhibiting the oxidation of low-density lipoproteins (LDL), carvedilol helps prevent the formation of oxidized-LDL, a key factor in the development of atherosclerotic plaques and endothelial damage. nih.gov
Furthermore, carvedilol has been found to inhibit the expression of adhesion molecules on endothelial cells. In human aortic endothelial cells, carvedilol pretreatment significantly decreased TNF-α-stimulated expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin. ahajournals.org This action reduces the adhesiveness of endothelial cells to mononuclear cells, an important step in the inflammatory processes associated with atherosclerosis. ahajournals.org
The vasoprotective mechanisms of carvedilol are multifaceted, involving direct stimulation of NO production, potent antioxidant effects, and modulation of endothelial adhesion molecule expression. nih.govresearchgate.netahajournals.org
Vascular Smooth Muscle Cell Proliferation, Migration, and Remodeling Studies
This compound has demonstrated significant inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, migration, and the subsequent vascular remodeling processes. nih.govpatsnap.comnih.gov These actions are crucial in mitigating pathological conditions such as atherosclerosis and restenosis following vascular injury. nih.gov
In vitro studies have consistently shown that carvedilol inhibits VSMC proliferation in a concentration-dependent manner. nih.govnih.gov Research on cultured rat aortic vascular smooth muscle cells revealed that carvedilol at concentrations of 10⁻⁷ to 10⁻⁵ M decreased both basal and endothelin-1-stimulated mitogenesis. nih.gov Similarly, in human pulmonary artery vascular smooth muscle cells, carvedilol (0.1-10 μM) inhibited mitogenesis induced by various growth factors, including platelet-derived growth factor (PDGF), epidermal growth factor (EGF), thrombin, and serum. nih.govoup.com The IC50 values for this inhibition ranged from 0.3 to 2.0 μM. nih.govglpbio.com
Carvedilol also effectively inhibits the migration of VSMCs. nih.gov Studies have shown a concentration-dependent inhibition of PDGF-induced VSMC migration, with an IC50 value of 3 μM. nih.govoup.comglpbio.com This inhibition of both proliferation and migration suggests that carvedilol acts on a common pathway within the smooth muscle cell cycle, rather than targeting specific mitogen receptors. nih.gov
The impact of carvedilol on vascular remodeling has been demonstrated in in vivo models. In a rat model of balloon angioplasty-induced vascular injury, carvedilol treatment markedly attenuated the extensive neointimal formation. nih.gov Quantitative image analysis showed an 84% reduction in neointimal growth in carvedilol-treated rats, without affecting the medial or adventitial cross-sectional areas. nih.gov This suggests a direct inhibitory effect on the processes leading to vascular stenosis.
Metabolomic profiling of vascular smooth muscle cells (A7r5) treated with carvedilol enantiomers has provided further insight into its mechanisms. The S-enantiomer, in particular, was found to alter the levels of intracellular and secreted metabolites associated with vascular smooth muscle contraction. plos.org For instance, an up-regulation of L-serine, which has vasodilatory effects, was observed. plos.org Additionally, the S-carvedilol-treated cells showed a lower intracellular calcium concentration, which promotes relaxation. plos.org
The collective evidence from these studies indicates that carvedilol's ability to inhibit VSMC proliferation and migration plays a significant role in its capacity to prevent pathological vascular remodeling. nih.govnih.govnih.gov
Data Tables
Table 1: Inhibitory Effects of Carvedilol on Vascular Smooth Muscle Cell Mitogenesis
| Mitogen | Cell Type | Carvedilol Concentration (µM) | Inhibition | IC50 (µM) | Reference |
| Endothelin-1 | Rat Aortic VSMC | 0.1 - 10 | Concentration-dependent decrease | - | nih.gov |
| Platelet-Derived Growth Factor (PDGF) | Human Pulmonary Artery VSMC | 0.1 - 10 | Concentration-dependent inhibition | 0.3 - 2.0 | nih.gov |
| Epidermal Growth Factor (EGF) | Human Pulmonary Artery VSMC | 0.1 - 10 | Concentration-dependent inhibition | 0.3 - 2.0 | nih.gov |
| Thrombin | Human Pulmonary Artery VSMC | 0.1 - 10 | Concentration-dependent inhibition | 0.3 - 2.0 | nih.gov |
| Serum | Human Pulmonary Artery VSMC | 0.1 - 10 | Concentration-dependent inhibition | 0.3 - 2.0 | nih.gov |
Table 2: Effect of Carvedilol on Vascular Smooth Muscle Cell Migration and Neointimal Formation
| Process | Model System | Stimulus | Carvedilol Effect | IC50 (µM) / Reduction | Reference |
| Migration | Human Pulmonary Artery VSMC | PDGF | Concentration-dependent inhibition | 3 | nih.govoup.comglpbio.com |
| Neointimal Formation | Rat Carotid Artery (Balloon Angioplasty) | Vascular Injury | 84% reduction in neointimal growth | - | nih.gov |
Pharmacokinetic Principles and Mechanistic Absorption, Distribution, Metabolism, and Excretion Adme Studies
Absorption Mechanisms and Permeability Studies
Carvedilol (B1668590) is characterized by rapid absorption following oral administration, though it is subject to significant first-pass metabolism, which results in a bioavailability of 25-35%. drugbank.comnih.govwikipedia.org The absorption process is influenced by its physicochemical properties and its interaction with various membrane transport mechanisms.
Intestinal Permeability and Membrane Transport Mechanisms (e.g., P-glycoprotein, OATP interactions)
Carvedilol exhibits high passive intestinal permeability throughout the gastrointestinal tract (GIT). nih.gov Its zwitterionic nature contributes to changing solubility in the varying pH conditions of the GIT. nih.gov The primary membrane transporter interacting with carvedilol is P-glycoprotein (P-gp), an efflux pump. nih.govnih.govhpra.ie Carvedilol is both a substrate and an inhibitor of P-gp. nih.govhpra.ieingentaconnect.com This dual role means that while its own absorption can be limited by P-gp efflux, it can also inhibit the P-gp-mediated transport of other drugs, such as digoxin (B3395198) and cyclosporin (B1163). hpra.ieingentaconnect.com
Interaction with Organic Anion Transporting Polypeptides (OATPs) appears to be limited. Research indicates that carvedilol is not a substrate of OATP1A2 (SLCO1A2), although it may inhibit the transporter's function, suggesting a potential for drug-drug interactions with OATP1A2 substrates. pharmgkb.org Studies on other intestinal influx transporters like OATP-A and OATP-B have not established a direct role in carvedilol absorption. nii.ac.jp
Role of Efflux and Uptake Transporters in Carvedilol Hydrochloride Absorption
However, carvedilol's inhibitory effect on P-gp is well-documented. Co-perfusion with carvedilol has been shown to significantly increase the intestinal permeability of other P-gp substrates, such as clopidogrel. researchgate.netnih.gov This effect is comparable to that of verapamil, a known P-gp inhibitor. ingentaconnect.com
| Condition | Effective Permeability (Peff) (cm/s x 10-5) | Reference |
|---|---|---|
| Clopidogrel alone | 3.60 ± 0.51 | nih.gov |
| Clopidogrel + Carvedilol (10 µM) | 6.98 ± 0.75 | nih.gov |
| Clopidogrel + Verapamil (100 µM) | 8.31 ± 0.20 | nih.gov |
Distribution Characteristics and Tissue Partitioning
Carvedilol's distribution in the body is extensive, a characteristic driven by its high lipophilicity. nih.govhpra.iefda.gov.ph
Protein Binding Interactions and Distribution Volume Determinants in Biological Matrices
Carvedilol is highly bound to plasma proteins, with reported binding percentages ranging from 95% to over 98%. drugbank.comwikipedia.orghpra.iefda.gov.ph The primary binding protein is albumin, which accounts for approximately 95% of the total plasma protein binding. drugbank.comwikipedia.org This extensive binding influences its distribution and clearance. The compound's lipophilic nature and extensive tissue uptake result in a large apparent volume of distribution (Vd), with values reported between 1.5 and 2 L/kg. drugbank.comnih.govhpra.ie This large Vd confirms that the drug is not confined to the bloodstream but is widely distributed into various tissues. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Lipophilicity | High | nih.govwikipedia.orghpra.ie |
| Plasma Protein Binding | 95-99% | drugbank.comhpra.iefda.gov.ph |
| Primary Binding Protein | Albumin | drugbank.comwikipedia.org |
| Volume of Distribution (Vd) | 1.5 - 2.0 L/kg (or 115 L) | drugbank.comnih.govhpra.ie |
Tissue-Specific Accumulation and Cellular Uptake Mechanisms
The high lipophilicity of carvedilol facilitates its extensive distribution into tissues beyond the central circulation. nih.gov Studies in animal models indicate that carvedilol readily crosses the blood-brain barrier. wikipedia.org Cellular uptake is also modulated by transporters like P-glycoprotein. In vitro studies using cell lines that overexpress P-gp have shown that cellular accumulation of radiolabeled [11C]carvedilol is significantly increased when a P-gp inhibitor, such as cyclosporin A, is present. nih.gov This demonstrates that P-gp activity in various tissues can actively limit the intracellular concentration of carvedilol. nih.gov
Metabolic Pathways and Metabolite Profiling
Carvedilol undergoes extensive and stereoselective hepatic metabolism, with less than 2% of the drug being excreted unchanged in the urine. drugbank.compharmgkb.org The primary metabolic routes involve oxidation of the aromatic ring and subsequent glucuronidation or sulfation. drugbank.comwikipedia.orgfda.gov.ph
The metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. nih.govwikipedia.orgpharmgkb.org Other contributing enzymes include CYP1A2, CYP3A4, and CYP2E1. drugbank.compharmgkb.org The metabolism is stereoselective; the S(-)-enantiomer is mainly metabolized by CYP1A2 and CYP2D6, while the R(+)-enantiomer is primarily metabolized by CYP2D6 with contributions from other CYPs. pharmgkb.org
Key metabolic reactions include demethylation and hydroxylation, which produce several metabolites. drugbank.comhpra.ie Demethylation, catalyzed mainly by CYP2C9, produces O-desmethylcarvedilol. drugbank.compharmgkb.org Hydroxylation at the phenol (B47542) ring, primarily by CYP2D6, results in metabolites such as 4'-hydroxyphenylcarvedilol and 5'-hydroxyphenylcarvedilol. drugbank.comwikipedia.orgpharmgkb.org Notably, the 4'-hydroxyphenyl metabolite is an active metabolite with a β-blocking potency that is approximately 13 times greater than the parent carvedilol compound. wikipedia.org These phase I metabolites are then conjugated with glucuronic acid (by UGT1A1, UGT2B4, and UGT2B7) or sulfate (B86663) before elimination, which occurs mainly via the bile and feces. drugbank.com
Metabolomic profiling studies in vascular smooth muscle cells have identified distinct metabolic signatures in response to treatment with the individual S- and R-enantiomers of carvedilol. plos.orgresearchgate.net These studies revealed alterations in the levels of various intracellular and secreted metabolites, including L-serine, L-threonine, myristic acid, and palmitic acid, highlighting the differential cellular effects of the two enantiomers. plos.org
| Metabolic Reaction | Primary Enzymes | Resulting Metabolite(s) | Reference |
|---|---|---|---|
| 4'-Hydroxylation | CYP2D6, CYP2E1, CYP2C9, CYP3A4 | 4'-Hydroxyphenylcarvedilol (active) | drugbank.comwikipedia.orgpharmgkb.org |
| 5'-Hydroxylation | CYP2D6, CYP2C9, CYP3A4 | 5'-Hydroxyphenylcarvedilol | drugbank.compharmgkb.org |
| Demethylation | CYP2C9, CYP2D6, CYP1A2, CYP2E1 | O-Desmethylcarvedilol | drugbank.compharmgkb.org |
| 1-Hydroxylation | CYP2D6, CYP1A2, CYP1A1 | 1-Hydroxyphenylcarvedilol | drugbank.com |
| 8-Hydroxylation | CYP1A2, CYP3A4, CYP1A1 | 8-Hydroxycarbazolylcarvedilol | drugbank.com |
| O-Glucuronidation | UGT1A1, UGT2B4, UGT2B7 | Carvedilol glucuronide | drugbank.com |
Cytochrome P450 Enzyme Involvement in this compound Metabolism (e.g., CYP2D6, CYP2C9)
The metabolism of this compound is a complex process primarily occurring in the liver and involving multiple cytochrome P450 (CYP) enzymes. The main enzymes responsible for its biotransformation are CYP2D6 and CYP2C9. drugbank.comnih.gov CYP2D6 is principally involved in the hydroxylation of carvedilol's aromatic ring, while CYP2C9 is key in the O-demethylation pathway. pharmgkb.orgnih.gov Other CYP enzymes such as CYP1A2, CYP3A4, CYP2E1, and CYP2C19 also contribute to a lesser extent. nih.govfda.gov
The involvement of these enzymes is stereoselective. The R(+)-enantiomer of carvedilol is predominantly metabolized by CYP2D6. pharmgkb.orgtandfonline.com In contrast, the S(-)-enantiomer is mainly metabolized by CYP2D6 and CYP2C9. hpra.ie Genetic polymorphisms in CYP2D6 can lead to significant variations in the plasma concentrations of carvedilol, particularly the R(+)-enantiomer. nih.govfda.gov Individuals who are poor metabolizers via CYP2D6 can have 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers. fda.govfda.gov
Phase I (Oxidation, Hydroxylation) and Phase II (Glucuronidation) Metabolic Reactions
Carvedilol undergoes extensive first-pass metabolism involving both Phase I and Phase II reactions. pharmgkb.orgnih.gov
Phase I (Oxidation, Hydroxylation) Reactions: The primary Phase I metabolic pathways for carvedilol are aromatic ring oxidation and hydroxylation. fda.govscispace.com These reactions are catalyzed mainly by CYP2D6 and CYP2C9. tandfonline.com This leads to the formation of several metabolites, including the active metabolites 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, primarily through the action of CYP2D6. nih.govdovepress.com Another Phase I reaction is O-demethylation, which produces O-desmethylcarvedilol, a metabolite with minor beta-blocking activity, catalyzed mainly by CYP2C9. pharmgkb.org
Phase II (Glucuronidation) Reactions: Following Phase I reactions, carvedilol and its metabolites undergo Phase II conjugation, predominantly through glucuronidation. drugbank.comfda.gov This process, which increases the water solubility of the compounds to facilitate excretion, is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT2B4, and UGT2B7. drugbank.comtandfonline.comcymitquimica.com The resulting glucuronide conjugates are the primary forms of carvedilol found in bile and feces. drugbank.comfda.gov
Identification and Characterization of Major and Minor Metabolites in Preclinical Models
Preclinical studies in animal models such as rats and dogs have been crucial for identifying carvedilol's metabolites. avma.orgnih.gov In rats, major biliary metabolites have been identified as the O-glucuronides of 1-hydroxycarvedilol (B1680800) and 8-hydroxycarvedilol. nih.gov A study quantifying carvedilol and its three main active metabolites (4'-hydroxyphenyl-carvedilol, 5'-hydroxyphenyl-carvedilol, and O-desmethyl-carvedilol) in rat plasma was successfully developed. nih.gov
In dogs, while the specific structures of all metabolites have not been fully elucidated, it is suggested that active metabolites are present, particularly in female dogs. avma.org Preclinical studies have shown that demethylation and hydroxylation at the phenol ring produce three active metabolites. fda.govfda.gov Among these, the 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its β-blocking activity than the parent carvedilol compound. fda.govfda.gov However, the plasma concentrations of these active metabolites are about one-tenth of those observed for carvedilol itself. fda.govfda.gov
| Metabolite Name | Metabolic Pathway | Preclinical Model(s) | Activity Notes |
|---|---|---|---|
| 4'-Hydroxyphenyl carvedilol | Aromatic Ring Hydroxylation (Phase I) | Rat, Dog | Active metabolite, ~13x more potent β-blocker than carvedilol. fda.govfda.gov |
| 5'-Hydroxyphenyl carvedilol | Aromatic Ring Hydroxylation (Phase I) | Rat, Dog | Active metabolite. nih.govnih.gov |
| O-Desmethyl carvedilol | O-Demethylation (Phase I) | Rat | Active metabolite with weak vasodilating activity. pharmgkb.orgnih.gov |
| 1-Hydroxycarvedilol O-glucuronide | Hydroxylation (Phase I) & Glucuronidation (Phase II) | Rat | Major biliary metabolite. nih.gov |
| 8-Hydroxycarvedilol O-glucuronide | Hydroxylation (Phase I) & Glucuronidation (Phase II) | Rat | Major biliary metabolite. nih.gov |
Excretion Pathways and Clearance Mechanisms
Metabolites are the primary form in which carvedilol is excreted. Following extensive metabolism through oxidation and glucuronidation, the resulting conjugated metabolites are eliminated mainly through the bile. fda.govhres.ca The urinary metabolites are composed of carvedilol glucuronide, products from the cleavage of the beta-blocking side chain, and hydroxylated forms. nih.gov The significant conversion to metabolites before excretion means that very little of the parent compound is cleared from the body unchanged. fda.gov
Preclinical Pharmacokinetic Modeling and Simulation (Non-human Data)
Preclinical pharmacokinetic (PK) modeling in animals like rats and dogs has been used to understand the disposition of carvedilol. nih.govconicet.gov.ar These studies often reveal enantioselective pharmacokinetic properties. conicet.gov.ar For example, in a rat model of hypertension, S-carvedilol showed a greater volume of distribution and clearance compared to the R-enantiomer. conicet.gov.ar
Advanced Pharmaceutical Formulation Science and Drug Delivery Research
Solubility and Dissolution Enhancement Strategies for Carvedilol (B1668590) Hydrochloride
The primary obstacle in the formulation of carvedilol is its low solubility in water, which is pH-dependent. nih.gov It is more soluble in acidic conditions, like those found in the stomach, but its solubility decreases significantly in the neutral to basic pH of the small intestine. nih.gov To overcome this, researchers have explored numerous solubility enhancement techniques. unpad.ac.id
Solid Dispersion Techniques (e.g., Hot-Melt Extrusion, Spray Drying)
Solid dispersion is a widely utilized technique to improve the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix. nih.govajptonline.com This method can reduce particle size to a near-molecular level, increase wettability, and create a larger surface area for dissolution. nih.govnih.gov
Hot-Melt Extrusion (HME): This solvent-free technique involves embedding the drug in a polymeric carrier by processing the mixture at elevated temperatures and forcing it through a die. researchgate.net Research has shown that HME can be used to produce co-crystals of carvedilol with co-formers like nicotinamide. jddtonline.info These co-crystals exhibit altered crystalline structures and improved solubility and dissolution rates compared to the pure drug. jddtonline.info In one study, carvedilol was processed with Kollidon® VA64 via HME, resulting in a stable process and a homogenous drug content in the extrudate. mdpi.com
Spray Drying: This technique involves dissolving the drug and a carrier in a suitable solvent and then spraying the solution into a hot air chamber to evaporate the solvent, resulting in a solid dispersion. ajptonline.com Studies have successfully used spray drying to prepare solid dispersions of carvedilol with hydrophilic polymers such as β-Cyclodextrin and Plasdone-K30, leading to enhanced solubility. ajptonline.com Solidified carvedilol-loaded self-microemulsifying drug delivery systems (SMEDDS) have also been produced using spray drying with porous silica-based carriers, which showed fast drug release due to the amorphous state of carvedilol. researchgate.netnih.govunits.it
Table 1: Comparison of Solid Dispersion Techniques for Carvedilol
| Technique | Carrier(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Hot-Melt Extrusion | Nicotinamide | Formation of co-crystals with improved solubility and dissolution. | jddtonline.info |
| Spray Drying | β-Cyclodextrin, Plasdone-K30 | Enhanced solubility and potential for pulsatile drug delivery. | ajptonline.com |
| Solvent Evaporation | PVP K30 | Increased drug solubility and dissolution rate with increasing polymer concentration. | nih.gov |
| Solvent Evaporation | Mannitol (B672), Lactose, Urea, PEG 4000 | Improved dissolution rates, with PEG 4000 showing significant enhancement. | ijapbc.com |
Amorphous Formulations and Co-crystallization Approaches for Enhanced Solubility
Converting a crystalline drug to its amorphous form or creating co-crystals are effective strategies to enhance solubility. Amorphous forms have higher free energy and, therefore, greater solubility than their crystalline counterparts. mdpi.comresearchgate.net
Amorphous Formulations: The creation of amorphous solid dispersions of carvedilol has been shown to improve its dissolution characteristics. nih.gov Techniques like solvent evaporation with polymers such as PVP K30 can lead to the formation of an amorphous state of carvedilol, which significantly enhances its dissolution rate. nih.gov However, the physical stability of amorphous forms can be a concern, as they may recrystallize over time. nih.gov
Co-crystallization: This approach involves combining the active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid with different physicochemical properties. jetir.org Research has demonstrated that co-crystals of carvedilol with various co-formers, including benzoic acid, mannitol, isonicotinamide (B137802), and saccharin, can significantly increase its solubility. jetir.orgpensoft.net For instance, co-crystals with mannitol or benzoic acid showed a nine-fold increase in solubility. jetir.org The selection of an appropriate co-former is crucial and can be guided by computational methods. pensoft.net
Table 2: Research Findings on Carvedilol Co-crystallization
| Co-former | Method | Solubility Enhancement | Reference(s) |
|---|---|---|---|
| Mannitol, Benzoic Acid | Solvent Evaporation | >9-fold increase | jetir.org |
| Isonicotinamide | Solvent Evaporation | Up to 140 mg/L (41.26 times increase) | pensoft.net |
| Glycine | Multicomponent Crystal | Up to 2.6 times increase | pensoft.net |
| Tartaric Acid | Nano-cocrystal Anti-solvent Precipitation | ~2000-fold increase | nih.gov |
Micro- and Nano-crystallization Technologies for Solubility Improvement
Reducing the particle size of a drug to the micro- or nano-scale dramatically increases the surface area available for dissolution, thereby enhancing solubility and dissolution velocity.
Micro-crystallization: Techniques such as spherical agglomeration can be used to produce micro-sized crystals with improved micromeritic properties and dissolution rates. One study utilized a quasi-emulsion solvent diffusion (QESD) method to create spherical agglomerates of carvedilol with PVP K30, which showed a significant increase in solubility and dissolution. ptfarm.pl
Nano-crystallization: This technology involves producing drug crystals with a size in the nanometer range. Nano-crystals of carvedilol have been developed using techniques like anti-solvent precipitation with stabilizers. ijprajournal.com These nanocrystals have demonstrated significantly enhanced solubility and dissolution rates. ijprajournal.com A notable study developed ultra-fine nano-cocrystals of carvedilol with tartaric acid, which resulted in an approximately 2000-fold increase in solubility, making it potentially suitable for an injectable formulation. nih.gov
Controlled and Modified Release Systems Development
Beyond enhancing solubility, controlling the release rate of carvedilol is crucial for maintaining therapeutic drug concentrations over an extended period, which can improve patient compliance. wjpsronline.com
Polymer-Based Matrix Systems for Sustained Release Kinetics
Matrix tablets are a common approach for achieving sustained drug release. In these systems, the drug is dispersed within a polymer matrix that controls the rate of drug diffusion and/or erosion of the matrix.
Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), Microcrystalline Cellulose (B213188) (MCC), and Ethylcellulose (EC) have been successfully used to formulate sustained-release matrix tablets of carvedilol. wjpsronline.comresearchgate.net The release of the drug from these matrices is often controlled by the swelling of the polymer and the diffusion of the drug through the swollen matrix. wjpsronline.com Studies have shown that by varying the type and concentration of the polymer, the drug release profile can be modulated to achieve a desired duration of action, often up to 12 or 24 hours. wjpsronline.comgoogle.comijpras.com The release kinetics from such systems often follow Higuchi or Korsmeyer-Peppas models, indicating a diffusion-controlled mechanism. researchgate.netrjptonline.org
Table 3: Polymers Used in Sustained Release Matrix Systems for Carvedilol
| Polymer(s) | Formulation Method | Key Findings | Reference(s) |
|---|---|---|---|
| HPMC, MCC, EC | Wet Granulation | Achieved a controlled release profile over 12 hours. | wjpsronline.com |
| METHOCEL K100MCR | Direct Compression | Strong retardation of drug release, following Higuchi and Korsmeyer-Peppas kinetics. | researchgate.net |
| Poloxamer 188 | Semisolid Matrix | Showed sustained release following first-order and Higuchi kinetics. | rjptonline.org |
Osmotic Pump Systems Research for Controlled Drug Release
Osmotic drug delivery systems utilize osmotic pressure as the driving force for controlled drug release. These systems can provide zero-order release kinetics, which is independent of the gastrointestinal environment. ijpsdronline.comijpsdronline.com
A controlled porosity osmotic pump capsule for carvedilol has been developed. ijpsdronline.comijpsdronline.com This system consists of a core containing the drug and an osmogent, coated with a semi-permeable membrane containing a pore-forming agent. ijpsdronline.comijpsdronline.com When the capsule comes into contact with gastrointestinal fluids, water is drawn into the core, dissolving the drug and creating a saturated solution that is then released through the pores in the membrane. ijpsdronline.com Research has shown that the drug release rate can be modulated by adjusting the amount of osmogent and the level of the pore-former in the membrane. ijpsdronline.comijpsdronline.com Another innovative approach involved a self-emulsifying osmotic pump tablet (SEOPT) of carvedilol, which combined the benefits of a self-emulsifying drug delivery system (SEDDS) to enhance solubility with the controlled release of an osmotic pump. nih.gov This system demonstrated a stable, zero-order release profile and improved bioavailability. nih.govgoogle.com
Table 4: Components and Findings of Carvedilol Osmotic Pump Systems
| System Type | Key Components | Key Findings | Reference(s) |
|---|---|---|---|
| Controlled Porosity Osmotic Pump | Cellulose acetate (B1210297) (membrane), glycerin (pore-former) | Achieved zero-order release, release rate dependent on osmogent and pore-former levels. | ijpsdronline.comijpsdronline.com |
| Self-Emulsifying Osmotic Pump Tablet (SEOPT) | Gelucire 44/14, Lutrol F68, Transcutol P (SEDDS components), mannitol (osmogent) | Improved solubility and provided stable, controlled release with enhanced bioavailability. | nih.gov |
| Push-Pull Osmotic Pump | Drug layer, push layer, semipermeable membrane | Conforms to zero-order release, providing a stable and long-lasting effect. | google.com |
Multiparticulate Systems (e.g., Pellets, Microcapsules) for Release Modulation
Multiparticulate systems, such as pellets and microcapsules, represent a significant strategy in modifying the release profile of Carvedilol hydrochloride. These systems offer advantages like predictable gastric emptying, reduced risk of dose dumping, and the possibility of incorporating different release patterns within a single dosage form. google.com
Research in this area has focused on the development of controlled-release subunits to ensure the drug is released in specific regions of the gastrointestinal tract, which can improve absorption and potentially reduce the required dose. google.com For instance, developing formulations with release-retarding matrix materials or coatings is a common approach. google.com
One area of investigation involves the use of natural polymers. For example, mucoadhesive patches formulated with chitosan (B1678972) and pectin (B1162225) have been explored for the delivery of this compound. mdpi.comresearchgate.netscribd.com These patches have demonstrated the potential to increase the bioavailability of the drug significantly compared to oral administration. mdpi.comnih.gov The combination of chitosan and pectin provides improved swelling and mucoadhesive properties, which allows for a prolonged residence time and controlled drug release. mdpi.comnih.gov In one study, an optimized patch composed of a 20:80 ratio of chitosan to pectin exhibited a bioadhesive strength of 22.10 ± 0.20 g and an in vitro drug release of 98.73% over 8 hours. researchgate.net
Microcapsules have also been investigated as a means to achieve controlled release. These systems can encapsulate the drug and release it in a controlled manner, with their mucoadhesive properties potentially extending contact time with the intestinal mucosa. science.gov
Nanotechnology Applications in this compound Delivery
Nanotechnology offers promising avenues to overcome the challenges associated with this compound's low solubility and bioavailability. google.com Various nanocarriers have been explored to enhance its therapeutic efficacy.
Liposomal and Niosomal Encapsulation Research
Liposomes, which are vesicular structures composed of lipid bilayers, have been investigated as carriers for a variety of drugs, including those for cardiovascular conditions. science.gov While specific research on liposomal encapsulation of this compound is an active area of interest, the broader application of liposomes in drug delivery for improving the therapeutic index of drugs is well-established. researchgate.net Niosomes, non-ionic surfactant-based vesicles, represent a more stable and cost-effective alternative to liposomes and are also being explored for drug delivery. The principles of using vesicular systems like liposomes and niosomes for drug delivery are applicable to this compound to potentially enhance its solubility and modify its release.
Polymeric Nanoparticles and Solid Lipid Nanoparticles for Targeted Delivery Research
Polymeric nanoparticles are a key focus in the targeted delivery of this compound. These nanoparticles can be formulated to accumulate at specific sites, thereby increasing therapeutic efficiency and minimizing side effects. researchgate.net Polysaccharides, with their numerous hydrophilic groups, can form non-covalent bonds with biological tissues, promoting adhesion and targeted delivery. researchgate.net
Solid lipid nanoparticles (SLNs) are another important area of research for this compound delivery. dntb.gov.ua SLNs are formulated from solid lipids and offer advantages such as high stability and the ability to encapsulate lipophilic drugs like Carvedilol. Research has demonstrated that SLNs can be effective drug delivery systems for various applications, including ocular delivery of drugs. science.gov The principles of SLN formulation can be applied to this compound to improve its oral bioavailability.
Micellar and Nanoemulsion Systems for Solubility and Bioavailability Enhancement
Micellar systems are being investigated to address the solubility and stability issues of drugs like this compound. science.gov These systems are formed from self-assembling amphiphilic molecules in an aqueous solution, creating a core where poorly soluble drugs can be encapsulated. Natural polysaccharides are being explored as alternatives to synthetic polymers for creating these micellar systems due to their lower toxicity and potential for bioadhesion. science.gov
Nanoemulsions are another promising approach to enhance the solubility and bioavailability of poorly water-soluble drugs. science.gov Research into nanoemulsion formulations for other drugs has shown significant improvements in bioavailability through non-invasive routes of administration. science.gov For Carvedilol, which has low aqueous solubility, nanoemulsion formulations could potentially improve its absorption. dissolutiontech.com
Excipient Compatibility Studies and Formulation Stability
The stability of a pharmaceutical formulation is paramount to its safety and efficacy. For this compound, which is known to have solubility and stability challenges, understanding its interactions with excipients and its degradation pathways is critical. google.com
Drug-Excipient Interactions and Degradation Pathways in Formulated Products
Carvedilol is sensitive to light and moisture, which can influence the choice of manufacturing process and excipients. dissolutiontech.com Direct compression is often preferred to wet granulation to avoid contact with liquids and enhance product stability. dissolutiontech.com
The α-hydroxyl secondary amine group in the Carvedilol molecule can react with certain excipient functional groups, such as aldehydes or esters, through nucleophilic reactions, leading to degradation. googleapis.com This necessitates careful selection of excipients to ensure the chemical stability of the final product. googleapis.com
Forced degradation studies are essential to establish the degradation pathway of Carvedilol. researchgate.netresearchgate.net These studies involve exposing the drug to stress conditions like acid, base, oxidation, and heat to identify potential degradation products. researchgate.netjddtonline.info Research has shown that Carvedilol is susceptible to degradation under various conditions. researchgate.net For example, in acidic conditions similar to gastric fluid, this compound can form in situ, which has lower solubility than the base form. dissolutiontech.comresearchgate.net Understanding these degradation pathways is crucial for developing a stable and effective formulation. researchgate.net
Interactive data tables with detailed research findings are presented below.
| Formulation Type | Key Findings | Reference |
| Mucoadhesive Buccal Patch | Optimized patch (Chitosan:Pectin 20:80) showed 98.73% in vitro release over 8 hours and a bioadhesive strength of 22.10 ± 0.20 g. Bioavailability was significantly improved compared to oral administration. | researchgate.net |
| Multiparticulate System | Controlled-release subunits can be designed to target specific regions of the GI tract, potentially reducing the required dose. | google.com |
| Microcapsules | Can provide controlled release and extended contact time with the intestinal mucosa due to mucoadhesive properties. | science.gov |
| Nanocarrier Type | Research Focus | Potential Benefits |
| Liposomes/Niosomes | Encapsulation to improve solubility and modify release. | Enhanced solubility, controlled release. |
| Polymeric Nanoparticles | Targeted delivery to specific sites. | Increased therapeutic efficiency, reduced side effects. |
| Solid Lipid Nanoparticles | Encapsulation of lipophilic drugs. | High stability, improved bioavailability. |
| Micellar Systems | Improving drug solubility and stability. | Enhanced solubility, potential for bioadhesion. |
| Nanoemulsions | Enhancing solubility and bioavailability. | Improved absorption of poorly soluble drugs. |
Influence of Manufacturing Processes on Formulation Stability and Performance of this compound
The manufacturing process of a pharmaceutical dosage form is a critical determinant of its final characteristics, including stability and in vivo performance. For a compound like carvedilol, which exhibits poor solubility and is susceptible to polymorphism, the chosen manufacturing method and its associated parameters can profoundly impact the quality and efficacy of the final product. dissolutiontech.comresearchgate.net This section delves into the influence of various manufacturing processes on the stability and performance of this compound formulations.
The selection of a suitable manufacturing process for carvedilol tablets is crucial, as the drug substance itself presents challenges such as low compressibility and poor flowability. dissolutiontech.com While direct compression is often favored for its simplicity and avoidance of moisture and heat, which can enhance product stability, it may not always be feasible for carvedilol due to these inherent physical properties. dissolutiontech.comcbg-meb.nl Consequently, granulation techniques are frequently employed to improve the flow and compressibility of the powder blend. nih.govresearchgate.net
Wet Granulation
Wet granulation is a widely used technique to produce granules with improved flowability and compressibility, making them suitable for tablet compression. nih.govresearchgate.net However, the parameters of the wet granulation process can significantly affect the drug release profile from hydrophilic matrix tablets.
Research has shown that both the granulation process parameters and the subsequent tablet hardness are significant factors influencing the drug dissolution profile of carvedilol from hydrophilic matrix tablets. nih.govresearchgate.net For instance, using a higher quantity of granulation liquid and a standard nozzle type can result in larger, denser granules with lower porosity. This, in turn, leads to a slower drug release profile. nih.govresearchgate.net Interestingly, lower tablet hardness can also slow down the release profile. nih.govresearchgate.net
A study investigating the impact of wet granulation on carvedilol tablets found a correlation between tablet hardness and disintegration time. dissolutiontech.com Batches produced via wet granulation with higher hardness values generally exhibited longer disintegration times. dissolutiontech.com The particle size of the carvedilol raw material also plays a role, with smaller particles leading to a larger contact area and potentially higher tablet hardness. dissolutiontech.com
The choice between direct compression and wet granulation can also influence the dissolution profile. In one study, a formulation prepared by direct compression showed a rapid drug release, while a switch to wet granulation was necessary to achieve a more controlled release profile. dissolutiontech.com This highlights the critical role of the manufacturing method in modulating drug release.
Roller Compaction
Roller compaction is a dry granulation method that can be an alternative to wet granulation, particularly for moisture-sensitive drugs. However, its suitability for hypromellose-based matrix tablets containing carvedilol has been a subject of investigation. Some studies have reported lower crushing strength of tablets produced by roller compaction due to reduced compactibility of the materials. nih.gov
A comprehensive study on roller-compacted hypromellose-based matrix tablets revealed that while the hypromellose content was a significant factor affecting drug release, the process variables of roller compaction and the compression force used for tableting did not alter the drug release. nih.gov However, other factors were identified as influential. A slower roll speed, the use of microcrystalline cellulose as a filler, and higher tablet hardness all contributed to a decreased drug release rate. nih.gov Conversely, the roll pressure and the size of the screen apertures had an insignificant effect on drug release. nih.gov
Table 1: Influence of Roller Compaction and Formulation Variables on Carvedilol Release
| Factor | Effect on Drug Release Rate |
| Higher Hypromellose Content | Decrease |
| Slower Roll Speed | Decrease |
| Microcrystalline Cellulose (vs. Lactose) | Decrease |
| Higher Tablet Hardness | Decrease |
| Roll Pressure | Insignificant |
| Screen Aperture Size | Insignificant |
This table summarizes the findings from a study on roller-compacted hypromellose-based matrix tablets. nih.gov
Solid Dispersions
Solid dispersion is a technique used to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like carvedilol. researchgate.netnih.gov This is achieved by dispersing the drug in a hydrophilic carrier at the molecular level. The manufacturing method for preparing these solid dispersions can influence their effectiveness.
The solvent evaporation method is commonly used to prepare carvedilol solid dispersions with polymers such as PVP K30 and Poloxamer 407. nih.govijpras.com Studies have shown that the dissolution rate of carvedilol from these solid dispersions is significantly improved compared to the pure drug. nih.gov The concentration of the carrier polymer is a key factor, with an increase in polymer content generally leading to a faster dissolution rate. nih.gov This enhancement is attributed to the drug being present in an amorphous state within the dispersion, as confirmed by techniques like X-ray diffraction and differential scanning calorimetry. nih.gov
The incorporation of these solid dispersions into sustained-release tablets has also been explored. By combining a carvedilol solid dispersion with a release-retarding polymer like HPMC K15, it is possible to achieve a sustained-release profile. ijpras.comnih.gov The concentration of HPMC K15 plays a crucial role in controlling the drug release, with higher concentrations leading to a slower release. ijpras.com
Surface solid dispersions, where the drug is deposited on the surface of an insoluble carrier like Avicel pH 101, have also been shown to enhance carvedilol's dissolution rate. asiapharmaceutics.info The addition of a wetting agent like Pluronic F68 can further improve dissolution. asiapharmaceutics.info This technique can lead to a complete reduction in drug crystallinity, resulting in a faster release compared to traditional solid dispersions. asiapharmaceutics.info
Polymorphism and Manufacturing
Carvedilol is known to exist in different polymorphic forms, which can have different physical properties, including solubility and dissolution rates. researchgate.netrsc.org Manufacturing processes can potentially induce polymorphic transformations, which could affect the final product's performance. mdpi.com
For instance, different crystalline forms of carvedilol (Form II and Form III) have been shown to have different dissolution rates. researchgate.netrsc.org While Form II is more soluble under certain pH conditions, Form III has demonstrated a higher intrinsic dissolution rate in acidic medium. researchgate.netrsc.org Therefore, controlling the polymorphic form of carvedilol throughout the manufacturing process is crucial for ensuring consistent product quality and performance.
Stress degradation studies have shown that carvedilol is sensitive to oxidative and alkaline conditions, which can lead to the formation of impurities. innovareacademics.in This highlights the importance of carefully selecting manufacturing processes and parameters to minimize degradation and ensure the stability of the final dosage form. innovareacademics.inresearchgate.netfarmaciajournal.com Stability studies under various conditions are essential to establish the shelf life and appropriate storage conditions for carvedilol tablets. researchgate.netfarmaciajournal.com
Analytical Method Development and Validation for Carvedilol Hydrochloride
Chromatographic Techniques for Assay and Purity Determination
Chromatographic techniques are the cornerstone of analytical chemistry in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For Carvedilol (B1668590) hydrochloride, these methods are indispensable for both quantitative analysis (assay) and the detection and quantification of impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of Carvedilol hydrochloride. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, utilizing a non-polar stationary phase and a polar mobile phase.
Numerous studies have detailed the development and validation of RP-HPLC methods for this compound. A common approach involves using a C18 column, such as a BDS Hypersil C18 or Inertsil ODS 3V, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). jocpr.comresearchgate.net The pH of the aqueous phase is often adjusted to an acidic value, for instance, pH 2.5 or 3.3, using reagents like ortho-phosphoric acid or formic acid to ensure the analyte is in a single ionic form and to achieve optimal peak shape and retention. jocpr.comresearchgate.net Detection is most frequently carried out using a UV detector, with the wavelength set at or near the absorption maximum of Carvedilol, commonly 240 nm or 245 nm. jocpr.comresearchgate.netresearchgate.net
Table 1: Examples of HPLC Method Parameters for this compound Quantitative Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | BDS Hypersil C18 (150 x 4.6 mm, 5 µm) jocpr.com | Inertsil C8 (50 x 4.6 mm, 3 µm) researchgate.net | Shim-pack solar C18 (250 x 4.6 mm, 5 µm) humanjournals.com |
| Mobile Phase | Buffer (0.01% triethylamine, pH 3.3 with ortho-phosphoric acid) and Acetonitrile (70:30 v/v) jocpr.com | Acetonitrile and 0.02M Ortho-phosphoric acid (pH 2.7 with Triethylamine) (70:30 v/v) researchgate.net | Acetonitrile: Methanol: Water-0.1%TEA (pH 3 with 1% OPA) (75:23:2 v/v/v) humanjournals.com |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net | 1.0 mL/min humanjournals.com |
| Detection Wavelength | 240 nm jocpr.com | 240 nm researchgate.net | 225 nm humanjournals.com |
| Retention Time | Not Specified | Not Specified | 6.801 min humanjournals.com |
| Linearity Range | Not Specified | Not Specified | 5-25 µg/ml humanjournals.com |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications for Impurity Profiling
While HPLC is the primary tool, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have specific applications in the analysis of this compound, particularly for impurity profiling.
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, it can be a valuable technique for the detection and quantification of volatile impurities that may be present from the synthesis process. jocpr.com For instance, GC can be used to identify and quantify residual solvents or volatile starting materials and intermediates. jocpr.com To analyze non-volatile impurities or Carvedilol itself by GC, a derivatization step is often necessary to increase volatility and thermal stability. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that is well-suited for the preliminary screening of impurities. jocpr.comimpactfactor.org It can be used to separate Carvedilol from its related substances and degradation products. researchgate.net A typical TLC method involves spotting the sample on a silica (B1680970) gel 60 F254 plate and developing it with a suitable mobile phase, such as a mixture of acetone, toluene, ethanol, and ammonia (B1221849) solution. researchgate.net After development, the separated spots can be visualized under UV light and their Rf values compared to those of reference standards. For quantitative analysis, a densitometer can be used to measure the intensity of the spots. researchgate.net TLC is particularly useful for in-process controls and for detecting impurities in raw materials. jocpr.com
Chiral Chromatography for Enantiomeric Purity Assessment and Separation
Carvedilol is a chiral compound and is marketed as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. Although both enantiomers exhibit alpha-1 blocking activity, the beta-blocking activity resides primarily in the (S)-(-)-enantiomer. oup.com Therefore, it is crucial to have analytical methods capable of separating and quantifying the individual enantiomers to ensure the correct enantiomeric ratio and to assess enantiomeric purity.
Chiral chromatography is the most effective method for this purpose. This can be achieved through two main approaches:
Direct Methods: These methods utilize a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. For instance, a Phenomenex Lux-cellulose–4 column has been successfully used to resolve the enantiomers of Carvedilol using a mobile phase of isopropanol (B130326) and n-heptane. scirp.org
Indirect Methods: In this approach, the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. scirp.org One such method involves derivatization with (–)-menthyl chloroformate (MCF), followed by HPLC analysis with UV detection. oup.com
Table 2: Chiral HPLC Method for Carvedilol Enantiomers
| Parameter | Method Details |
|---|---|
| Column | Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 μ particle size) scirp.org |
| Mobile Phase | Isopropanol and n-Heptane (60:40 v/v) scirp.org |
| Flow Rate | 1.0 ml/min scirp.org |
| Detection Wavelength | 254 nm scirp.org |
| Resolution Factor | 1.91 scirp.org |
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric techniques provide complementary information to chromatographic methods and are widely used for the analysis of this compound.
UV-Visible Spectrophotometry and Fluorescence Spectroscopy for Quantification
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of this compound in bulk and pharmaceutical formulations. The method is based on the measurement of the absorption of ultraviolet radiation by the analyte. This compound exhibits a characteristic absorption spectrum with a maximum absorbance (λmax) typically observed around 241 nm in methanol or 247.5 nm in absolute alcohol. researchgate.netrjptonline.org The absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law over a specific concentration range. rjptonline.org Derivative spectrophotometry, particularly second-order derivative, can be employed to enhance the specificity of the method by resolving the drug's spectral signal from that of excipients or other interfering substances. ajpaonline.comrjptonline.org
Fluorescence Spectroscopy offers higher sensitivity and selectivity compared to UV-Visible spectrophotometry for the quantification of this compound. The molecule possesses native fluorescence, which can be measured to determine its concentration. The excitation and emission wavelengths are typically set around 240 nm and 340-345 nm, respectively. nih.govnih.gov The fluorescence intensity can be significantly enhanced by using a micellar medium, such as sodium dodecyl sulfate (B86663) (SDS), which can lead to a several-fold increase in the signal. conicet.gov.ar This technique is particularly useful for the determination of low concentrations of Carvedilol in biological fluids like human plasma. nih.gov
Table 3: Spectroscopic Methods for this compound Quantification
| Technique | Wavelength (nm) | Linearity Range | Key Findings |
|---|---|---|---|
| UV-Visible Spectrophotometry | λmax at 241 nm (Methanol) researchgate.net | 50% - 150% researchgate.net | Simple, suitable for routine analysis. researchgate.net |
| Second Order Derivative UV-Spectrophotometry | 247.5 nm (Absolute Alcohol) rjptonline.org | 1 to 14 µg/ml rjptonline.org | Eliminates interference from excipients. rjptonline.org |
| Fluorescence Spectroscopy | Excitation: 240 nm, Emission: 340 nm nih.gov | 1-80 ng/ml nih.gov | High sensitivity, suitable for plasma samples. nih.gov |
| Fluorescence Spectroscopy (Micellar Medium) | Excitation: 286 nm, Emission: 341 nm conicet.gov.ar | 9 x 10⁻⁸ to 1 x 10⁻⁶ mol L⁻¹ conicet.gov.ar | 3.1-fold fluorescence enhancement with SDS. conicet.gov.ar |
Mass Spectrometry (MS) and Tandem MS (B15284909) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for the structural elucidation of Carvedilol and its impurities and for trace analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it provides both separation and identification capabilities.
LC-MS/MS (Tandem Mass Spectrometry) is particularly useful for the identification and characterization of degradation products of Carvedilol under various stress conditions (e.g., acidic, basic, photolytic). rsc.orgresearchgate.net The first mass spectrometer (MS1) selects the parent ion of a compound, which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2), providing a unique fragmentation pattern that acts as a structural fingerprint. This technique has been used to identify several degradation products of Carvedilol. rsc.org
Furthermore, LC-MS/MS is a highly sensitive and specific method for the quantification of Carvedilol in biological matrices such as human plasma, with very low limits of quantification (LOQ), often in the sub-ng/mL range. nih.govnih.gov This makes it the method of choice for pharmacokinetic and bioequivalence studies. nih.govnih.gov
Table 4: LC-MS/MS Method for Carvedilol Quantification in Human Plasma
| Parameter | Method Details |
|---|---|
| Chromatography | Alltech Prevail C18 column (150 mm x 4.6 mm i.d., 5 µm) nih.gov |
| Mobile Phase | Acetonitrile-water (50/50; v/v) nih.gov |
| Ionization | Electrospray Ionization (ESI) nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
| Linearity Range | 0.1-200 ng/ml nih.gov |
| Limit of Quantification (LOQ) | 0.1 ng/ml nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation and characterization of pharmaceutical compounds in various states. For Carvedilol, both solution-state and solid-state NMR (ssNMR) have been employed to confirm its molecular structure and investigate its solid-state properties.
Solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is particularly valuable for characterizing the physical form of Carvedilol in its crystalline state and within pharmaceutical formulations. researchgate.net Studies using ¹³C CPMAS NMR on Carvedilol freebase (form II) have successfully identified the compound in tablets without the need for chemical separation from excipients. researchgate.net The spectra of pure Carvedilol show distinct signals that can be compared against those of the formulated product to confirm its presence and physical form. researchgate.net For instance, the aromatic region of the ¹³C CPMAS NMR spectrum provides a unique fingerprint for the Carvedilol molecule. researchgate.net Research has confirmed the integrity of the Carvedilol molecule in composites with halloysite (B83129) nanotubes, with NMR data indicating that its conformation differs upon interaction with the carrier. mdpi.com
Proton NMR (¹H-NMR) spectroscopy is also utilized for the quantitative determination of Carvedilol in pharmaceutical preparations. researchgate.net A quantitative ¹H-NMR (qNMR) method has been developed using an internal standard, such as Maleic acid, in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net The quantification is achieved by comparing the integral of a specific, well-resolved proton signal of Carvedilol (e.g., a signal at 8.20 ppm) with that of the internal standard (e.g., 6.00 ppm for Maleic acid). researchgate.net
Isotopic labeling, while a broad technique in NMR, is essential for detailed structural and mechanistic studies, particularly for larger biomolecules or for simplifying complex spectra. sigmaaldrich.comnih.gov In the context of Carvedilol, selective isotopic enrichment (e.g., with ¹³C or ¹⁵N) could be applied to facilitate advanced ssNMR experiments. sigmaaldrich.com This approach, common in biomolecular NMR, involves introducing isotopically labeled precursors during synthesis. sigmaaldrich.com For a molecule like Carvedilol, site-specific labeling could help in resolving overlapping signals or in studying its interaction with biological targets or formulation components by highlighting specific atoms. nih.govtandfonline.com
Table 1: Illustrative ¹³C and ¹H NMR Chemical Shifts for Carvedilol
This table provides example data based on typical NMR analysis for structural confirmation.
| Nucleus | Signal Type | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| ¹H | Singlet | 8.20 | Analyte proton for quantification researchgate.net |
| ¹³C | Aromatic | 100-160 | Carbon backbone of carbazole (B46965) and phenoxy rings researchgate.net |
| ¹³C | Aliphatic | 40-80 | Carbons in the propanolamine (B44665) side chain mdpi.com |
Electrochemical and Other Physicochemical Analytical Techniques
Voltammetry and Potentiometry Applications in this compound Analysis
Electrochemical methods offer sensitive and rapid analysis of electroactive compounds like Carvedilol. Voltammetric techniques, in particular, have been successfully developed for its quantification in pharmaceutical dosage forms. nih.govresearchgate.net
The electrochemical oxidation of Carvedilol has been studied using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a glassy carbon electrode. nih.gov The process is typically irreversible and diffusion-controlled. nih.gov In one DPV method, a well-resolved oxidation peak was obtained in a Britton-Robinson buffer at pH 8.0, which was used for analytical purposes. nih.gov This method demonstrated linearity in the concentration range of 0.25–10.00 µg/mL with a detection limit of 0.10 µg/mL. nih.gov
Another study utilized a platinum electrode in a non-aqueous medium (acetonitrile with TBAClO₄ as the supporting electrolyte). researchgate.net This approach yielded three distinct, well-defined oxidation peaks for Carvedilol at potentials of 1.02 V, 1.17 V, and 1.42 V. researchgate.net The second peak was found to be linear over a concentration range of 5–40 µg/mL, with detection and quantification limits of 1.32 and 4.00 µg/mL, respectively. researchgate.net The precision of this method was confirmed with intra- and inter-day variations being less than 3.64%. researchgate.net Voltammetric and electrochemical impedance spectroscopy have also been applied to assess the compatibility of Carvedilol with lipid excipients in formulations. nih.gov
Potentiometric methods have also been cited in the literature as a viable technique for the analysis of Carvedilol, offering an alternative electrochemical approach for its determination. jbiochemtech.com
Table 2: Comparison of Voltammetric Methods for Carvedilol Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Technique | Differential Pulse Voltammetry (DPV) nih.gov | Cyclic & Linear Sweep Voltammetry researchgate.net |
| Working Electrode | Glassy Carbon nih.gov | Platinum Disc researchgate.net |
| Medium | Britton-Robinson buffer (pH 8.0) nih.gov | Acetonitrile with 0.1 M TBAClO₄ researchgate.net |
| Linear Range | 0.25–10.00 µg/mL nih.gov | 5–40 µg/mL researchgate.net |
| Detection Limit | 0.10 µg/mL nih.gov | 1.32 µg/mL researchgate.net |
Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of chiral drugs like Carvedilol, which is administered as a racemic mixture of R(+) and S(-) enantiomers. nih.govresearchgate.net CE methods provide excellent resolution and require minimal sample and reagent volumes. semanticscholar.org
For the chiral separation of Carvedilol enantiomers, cyclodextrins (CDs) are commonly used as chiral selectors in the background electrolyte (BGE). nih.gov An effective separation has been achieved using a simple BGE consisting of 25 mM phosphate (B84403) buffer at a pH of 2.5 with 10 mM β-cyclodextrin (β-CD) as the chiral selector. nih.govresearchgate.net This method resulted in a baseline separation of the two enantiomers, yielding sharp peaks in a relatively short analysis time. nih.gov
Optimization of CE parameters is critical for achieving good separation. Key parameters that have been investigated include:
Buffer Composition and pH: A low pH (e.g., 2.5) is often used to minimize the electroosmotic flow (EOF), allowing the analyte to migrate primarily based on its electrophoretic mobility. nih.gov
Applied Voltage: An optimal voltage of +20 kV has been used to balance resolution and analysis time. nih.govresearchgate.net
Temperature: A controlled temperature of 15°C has been shown to improve separation efficiency. nih.govresearchgate.net
Injection Parameters: A high injection pressure (50 mbar) for a short duration (1 second) provides a sufficient sample load without causing significant band broadening. nih.gov
Non-aqueous capillary electrophoresis has also been employed to analyze Carvedilol and its degradation products, using a running buffer of 80 mM acetate (B1210297) dissolved in a methanol/ethanol mixture. nih.gov
Table 3: Optimized Conditions for Chiral Separation of Carvedilol by CE
| Parameter | Optimized Value |
|---|---|
| Background Electrolyte (BGE) | 25 mM Phosphoric Acid nih.govresearchgate.net |
| Chiral Selector | 10 mM β-Cyclodextrin nih.govresearchgate.net |
| pH | 2.5 nih.govresearchgate.net |
| Applied Voltage | +20 kV nih.govresearchgate.net |
| Temperature | 15 °C nih.govresearchgate.net |
| Injection | 50 mbar for 1 sec nih.govresearchgate.net |
| Detection Wavelength | 242 nm nih.gov |
Dissolution Testing Methodologies and In Vitro Release Profiling
Development of Biorelevant Dissolution Media for Predictive Studies
Dissolution testing is critical for assessing the in vitro performance of Carvedilol formulations, especially given that it is a BCS Class II drug with low solubility and high permeability. semanticscholar.org The development of dissolution media that simulate in vivo conditions (biorelevant media) is essential for obtaining meaningful in vitro-in vivo correlations (IVIVC). scielo.br
Carvedilol exhibits pH-dependent solubility, with higher solubility in acidic conditions and lower solubility at higher pH values. nih.govscielo.br This behavior necessitates the use of different media to simulate its transit through the gastrointestinal tract. Biorelevant media such as Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF) are commonly used. scielo.brscielo.br
Because of Carvedilol's low solubility in neutral to basic intestinal fluids, surfactants are often incorporated into the dissolution medium to achieve sink conditions. semanticscholar.orgscielo.br Sodium lauryl sulphate (SLS) is a frequently used surfactant. scielo.brresearchgate.net For example, a study on compression-coated tablets used 0.1N Hydrochloric acid for the first 2 hours to simulate gastric conditions, followed by a pH 6.8 citric-phosphate buffer containing 1% SLS for the subsequent 22 hours to simulate intestinal conditions. scielo.brresearchgate.net Other research has focused on developing a discriminative method using a pH 6.8 phosphate buffer, which was found to be more effective at differentiating between product formulations than the FDA-recommended SGF medium. semanticscholar.orgnih.gov The solubility of Carvedilol has been shown to be significantly lower in phosphate buffers at pH 6.8 compared to acidic media, which can be attributed to the formation of a less soluble carvedilol phosphate salt. nih.gov
Apparatus and Method Validation for Dissolution Studies of this compound Formulations
The validation of a dissolution method ensures its suitability for its intended purpose, providing accurate and reliable data for quality control and formulation development. scielo.br Standard dissolution apparatuses, such as USP Apparatus I (basket) and USP Apparatus II (paddle), are used for Carvedilol formulations. scielo.brnih.gov
A validated method for compression-coated tablets utilized a USP Type I apparatus at a rotation speed of 100 rpm. scielo.brresearchgate.net The dissolution was performed in 1000 mL of 0.1N HCl for 2 hours, followed by a pH 6.8 buffer with 1% SLS for 22 hours, all at 37.0 ± 0.5 °C. scielo.brresearchgate.net In another study aimed at developing a more discriminative method, a USP Apparatus II was used with a paddle speed of 50 rpm in 900 mL of pH 6.8 phosphate buffer. semanticscholar.orgnih.gov
The quantification of dissolved Carvedilol is typically performed using validated analytical methods like UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC). semanticscholar.orgscielo.br Validation of the dissolution method is conducted according to ICH guidelines and includes assessments of:
Accuracy: Evaluated through recovery studies, with mean recoveries for Carvedilol typically falling within the acceptable range of 99.5% to 102.9%. semanticscholar.orgnih.gov
Precision: Assessed at intra-day and inter-day levels, with a relative standard deviation (RSD) of less than 2% indicating good precision. semanticscholar.orgnih.gov
Stability: The stability of Carvedilol in the dissolution medium is confirmed over the duration of the test. scielo.br
These validated methods can effectively discriminate between formulations with different release characteristics, which is crucial for ensuring product quality and performance. semanticscholar.org
Table 4: Example Dissolution Method Parameters for Carvedilol Formulations
| Parameter | Method for Coated Tablets scielo.br | Discriminative Method for Tablets semanticscholar.orgnih.gov |
|---|---|---|
| Apparatus | USP Type I (Basket) | USP Type II (Paddle) |
| Rotation Speed | 100 rpm | 50 rpm |
| Medium (Stage 1) | 1000 mL of 0.1N HCl | N/A |
| Medium (Stage 2) | 1000 mL of pH 6.8 citric-phosphate buffer + 1% SLS | 900 mL of pH 6.8 phosphate buffer |
| Temperature | 37.0 ± 0.5 °C | 37.0 ± 0.5 °C |
| Analysis Method | UV-Vis Spectrophotometry | HPLC |
Stability-Indicating Analytical Methods Development
The development of a stability-indicating analytical method (SIAM) is a critical component in the pharmaceutical analysis of this compound. A SIAM is a validated quantitative analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. farmaciajournal.comijpsonline.com The primary goal is to ensure that any change in the drug product's quality over time, due to environmental factors like light, heat, and humidity, can be accurately monitored. farmaciajournal.com Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the use of such methods to establish a drug's shelf life and appropriate storage conditions. farmaciajournal.comresearchgate.net
The foundation of developing a SIAM for this compound involves subjecting the drug to forced degradation, also known as stress testing. researchgate.netjocpr.com In this process, the API is exposed to a range of harsh conditions, more severe than those it would typically encounter during storage, to accelerate its decomposition and generate potential degradation products. jocpr.comijpsonline.com The successful separation of the intact drug from these newly formed degradants is essential for demonstrating the method's specificity and stability-indicating nature. farmaciajournal.comjocpr.com
Forced Degradation Studies
Forced degradation studies for this compound are performed under various stress conditions as stipulated by ICH guidelines. These typically include acid and base hydrolysis, oxidation, and exposure to thermal and photolytic stress. researchgate.netjocpr.com The objective is to achieve a level of degradation, generally between 5-20%, which is sufficient to produce and identify degradation products without completely destroying the parent molecule. jcponline.in
Acid Hydrolysis : this compound is subjected to degradation using acidic solutions. Studies have employed reagents such as 0.5N and 2N Hydrochloric acid (HCl), often with the application of heat (e.g., 60°C) for specific durations to induce degradation. jocpr.comijpsonline.com
Base Hydrolysis : To study degradation in alkaline conditions, solutions of sodium hydroxide (B78521) (NaOH) are used. Researchers have utilized concentrations like 0.1N, 0.5N, and 2N NaOH, sometimes heating the mixture to accelerate the degradation process. farmaciajournal.comjocpr.comijpsonline.commdpi.com Significant degradation has been observed under both acidic and basic stress conditions. researchgate.net
Oxidative Degradation : The drug's susceptibility to oxidation is tested using an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). jocpr.commdpi.com Studies report using 3.0% H₂O₂ for periods up to 30 minutes. ijpsonline.commdpi.com This condition has been shown to cause notable degradation, with one study reporting up to 14% impurity generation. ijpsonline.com One of the major degradation products formed under oxidative stress is identified as carvedilol hydroxylamine. researchgate.net
Thermal Degradation : The effect of heat on the stability of this compound is evaluated by exposing the solid drug to high temperatures, for instance, 70°C for 24 hours or 130°C for one hour. farmaciajournal.comjocpr.com
Photolytic Degradation : To assess photosensitivity, the drug is exposed to ultraviolet (UV) light, such as at a wavelength of 254 nm for 24 hours. jocpr.comijpsonline.com
The results from these stress studies are crucial for identifying the degradation pathways of this compound and confirming the analytical method's ability to separate the drug from its degradants. researchgate.netjocpr.com Peak purity analysis is often performed using photodiode array (PDA) detectors to confirm that the main drug peak is homogenous and free from any co-eluting impurities in the stressed samples. jocpr.commdpi.com
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent/Condition Details | Duration | Temperature | Observed Degradation/Results | Reference |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.5N HCl | 24 hours | - | Drug found to be stable | jocpr.com |
| Acid Hydrolysis | 2N HCl | 30 minutes | 60°C | Up to 5% impurity generation | ijpsonline.com |
| Base Hydrolysis | 0.5N NaOH | 24 hours | - | Degradation observed | jocpr.com |
| Base Hydrolysis | 1N NaOH | 1 hour | - | Degradation observed | mdpi.com |
| Oxidative Degradation | 3.0% H₂O₂ | 24 hours | - | Degradation to impurities A, B, C, D, E & unknown impurities | jocpr.com |
| Oxidative Degradation | 30% H₂O₂ | 30 minutes | Room Temp | Up to 14% impurity generation | ijpsonline.com |
| Thermal Degradation | Dry Heat | 24 hours | 70°C | Degradation observed | jocpr.com |
| Photolytic Degradation | UV Light | 24 hours | - | Degradation observed | jocpr.comijpsonline.com |
Analytical Method Development and Validation
Following forced degradation, a chromatographic method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC), is developed to achieve effective separation. researchgate.netresearchgate.net The choice of column, mobile phase composition, flow rate, and detector wavelength are optimized to ensure that this compound is well-resolved from all known impurities and degradation products generated during stress testing. jocpr.comresearchgate.net
Several HPLC and UPLC methods have been successfully developed and validated. These methods utilize different stationary phases, such as C18 and C8 columns, and various mobile phase combinations. farmaciajournal.comresearchgate.netjocpr.com For instance, a common approach involves using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or water with an acid like trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. jocpr.commdpi.comresearchgate.net The detection wavelength is typically set around the maximum absorbance of Carvedilol, commonly at 240 nm or 242 nm. researchgate.netresearchgate.net
The developed method is then rigorously validated according to ICH guidelines to demonstrate its suitability for its intended purpose. ijpsonline.comijbpr.in Validation encompasses testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ). jcponline.inimpactfactor.org A validated stability-indicating method provides confidence in the reliability of data generated during routine quality control and stability studies of this compound. jocpr.com
Table 2: Examples of Chromatographic Conditions for Stability-Indicating Analysis of this compound
| Technique | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Waters C18 (25cm x 4.6mm, 5µm) | Acetonitrile : Phosphate buffer (pH 6.0) (60:40 v/v) | - | 242 nm | researchgate.net |
| RP-HPLC | Inertsil ODS 3V (150mm x 4.6mm, 5µm) | 0.1% Trifluoroacetic acid, Methanol, Acetonitrile (500:300:200 v/v) | 1.5 mL/min | 240 nm & 220 nm | jocpr.com |
| RP-HPLC | NUCLEOSIL 100 C8 (250 x 4.6 mm, 5µm) | Sodium dodecyl sulphate in phosphate buffer (pH 3.0) and Acetonitrile | 1.3 mL/min | - | farmaciajournal.com |
| RP-UPLC | Waters Acquity UPLC BEH C18 (100mm x 2.1mm, 1.7µm) | A: 0.04% Trifluoroacetic acid in water B: 0.04% Trifluoroacetic acid in Acetonitrile (Gradient) | 0.5 mL/min | 240 nm | researchgate.net |
| RP-UPLC | Waters Acquity HSS T3 (100 x 2.1 mm, 1.8µm) | A: 5mM Ammonium acetate buffer (pH 4.5) B: Methanol (Gradient) | 0.2 mL/min | 240 nm | mdpi.com |
Degradation Pathways and Stability Studies of Carvedilol Hydrochloride
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, involves subjecting Carvedilol (B1668590) Hydrochloride to exaggerated storage conditions to accelerate its decomposition. This process is instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule. Studies have shown that Carvedilol Hydrochloride exhibits varying degrees of stability under hydrolytic, oxidative, photolytic, and thermal stress. innovareacademics.inresearchgate.net The molecule is particularly susceptible to degradation under alkaline and oxidative conditions. innovareacademics.intandfonline.com
Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral Hydrolysis)
The stability of this compound in aqueous solutions is highly dependent on the pH.
Acidic Hydrolysis : Under acidic conditions, such as in the presence of 1N HCl at elevated temperatures (60-90°C), this compound has been found to be relatively stable. tandfonline.comnih.gov Some studies report no significant degradation, while others observed the formation of specific degradation products over extended periods. researchgate.netnih.gov For instance, degradation products designated as IV and V were detected after 30 and 50 hours, respectively, under acidic hydrolysis at 60°C. nih.gov However, another investigation using 1N HCl at 70°C for 5 hours found the drug product to be stable. innovareacademics.in
Basic Hydrolysis : In contrast to its stability in acid, this compound shows significant instability in alkaline environments. tandfonline.com Gradual to significant degradation occurs when the drug is subjected to basic conditions, such as 1N NaOH at temperatures between 60°C and 90°C. nih.govijpsonline.com This instability leads to the formation of major degradation products, including a known impurity referred to as Impurity-D. innovareacademics.inresearchgate.net
Neutral Hydrolysis : Under neutral hydrolytic conditions (refluxing in water at 90°C), this compound is considered to be relatively stable, with no significant degradation products observed. tandfonline.comnih.gov
Oxidative Degradation Products and Pathways Under Various Conditions
This compound is highly susceptible to oxidative stress. innovareacademics.in Studies employing hydrogen peroxide (H₂O₂) as the oxidizing agent have consistently shown significant degradation of the drug. tandfonline.comijpsonline.com
When subjected to 7.5% H₂O₂ at room temperature, two primary degradation products with m/z values of 224.3 and 283.3 Daltons were identified using LC-MS. tandfonline.com Another study using 5% v/v H₂O₂ for 72 hours at room temperature also confirmed the molecule's sensitivity to oxidation, leading to the formation of a major degradation product known as Impurity-A. innovareacademics.inresearchgate.net This impurity, an N-oxide derivative, is a significant biproduct when Carvedilol is exposed to oxygen. innovareacademics.in
Photolytic Degradation Under Various Light Conditions (UV, Visible)
The stability of this compound under light exposure has been evaluated in both solid and solution states. Generally, the compound is found to be relatively stable under photolytic stress, including exposure to UV light (254 nm) and continuous daylight. innovareacademics.intandfonline.comnih.gov
In one study, solid Carvedilol powder was exposed to continuous daylight for 100 days at room temperature, which led to the identification of 4-hydroxycarbazole (B19958) as a degradation product. researchgate.net However, other studies where the drug was exposed to UV light for 24 hours or under standard ICH photolytic conditions found it to be stable. innovareacademics.inijpsonline.com This suggests that the duration and specific conditions of light exposure are critical factors in its photochemical stability.
Thermal Degradation Mechanisms and Products Identification
This compound demonstrates considerable stability under thermal stress in the solid state. innovareacademics.innih.gov No significant degradation was observed when the drug was heated to 80°C for 48 hours. innovareacademics.in
However, thermoanalytical studies using techniques like thermogravimetry (TG) coupled with infrared spectroscopy (FTIR) reveal that decomposition occurs after the compound melts (around 100-118°C). researchgate.netgoogle.com The primary thermal decomposition pathway involves the release of volatile products, specifically 2-methoxyphenol and ammonia (B1221849). researchgate.net This decomposition happens in a single mass loss event in a nitrogen atmosphere. In an air atmosphere, an initial decomposition step leaves a carbonaceous residue that burns off in a second step. researchgate.net Kinetic analysis of the solid-state decomposition using the Flynn–Wall–Ozawa method determined an activation energy (Ea) of 243 ± 32 kJ mol−1. researchgate.net
Identification and Characterization of Degradation Products
Structural Elucidation of Major and Minor Degradants Using Advanced Analytical Techniques
A variety of advanced analytical techniques have been employed to separate, identify, and structurally elucidate the degradation products of this compound. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). tandfonline.comnih.govjocpr.com
Under oxidative stress, two products with m/z values of 224.3 and 283.3 were detected. tandfonline.com The major oxidative degradant is frequently identified as Carvedilol Impurity-A, which is the N-oxide of Carvedilol. innovareacademics.in Alkaline hydrolysis primarily yields Carvedilol Impurity-D. innovareacademics.inresearchgate.net Photodegradation can produce 4-hydroxycarbazole, which is also a potential impurity from the synthesis process. researchgate.net Thermal decomposition studies have identified volatile products such as 2-methoxyphenol and ammonia. researchgate.net Other identified impurities under various stress conditions include Impurity C, a pharmacopoeial impurity, as well as non-pharmacopoeial impurities designated as B and E. researchgate.netjocpr.com
Formation Kinetics of Degradation Products Under Accelerated and Long-Term Conditions
The stability of this compound is a critical factor influencing its efficacy and safety. Studies on its degradation kinetics under both accelerated and long-term conditions have revealed its susceptibility to certain environmental factors, particularly oxidation and alkaline hydrolysis.
Forced degradation studies, which subject the drug to harsh conditions like strong acids, bases, oxidizing agents, heat, and light, are instrumental in identifying potential degradation pathways. Research indicates that this compound is notably sensitive to oxidative and alkaline environments. bayviewrx.comgoogle.com In contrast, it demonstrates relative stability under acidic, neutral, thermal, and photolytic stress. bayviewrx.comgoogle.com
Under oxidative stress, typically induced using hydrogen peroxide, this compound undergoes degradation to form specific byproducts. One of the major degradation products identified is Carvedilol impurity-A. drugbank.comgoogle.com Similarly, exposure to alkaline conditions, such as with sodium hydroxide (B78521), leads to the formation of another significant degradation product, Carvedilol impurity-D. drugbank.com Some studies have also identified the formation of other degradation products, including compounds with m/z values of 224.3 and 283.3 under oxidative conditions. google.com
Accelerated stability studies, often conducted at elevated temperatures and humidity (e.g., 40°C ± 2°C and 75% ± 5% relative humidity), provide insights into the long-term stability of the drug product. google.comwjpsronline.com These studies have corroborated the findings from forced degradation, showing an increase in impurities over a period of six months. wjpsronline.com Long-term stability studies, carried out under more standard conditions (e.g., 25°C ± 2°C and 60% ± 5% relative humidity) for up to 36 months, have also demonstrated the stability profile of this compound tablets, confirming its shelf-life under recommended storage conditions. wjpsronline.comnih.gov
The kinetics of degradation often follow a predictable pattern, allowing for the estimation of the drug's shelf life. The rate of formation of degradation products is monitored over time using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). bayviewrx.comwjpsronline.com
The following table summarizes findings from various stress degradation studies on this compound.
| Stress Condition | Reagent/Condition | Duration | Degradation Observed | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M - 1 N HCl | 2 - 75 hours | Minimal to no significant degradation | - | google.comdovepress.com |
| Alkaline Hydrolysis | 0.1 M - 1 N NaOH | 2 - 75 hours | Significant degradation | Impurity-D | drugbank.comdovepress.com |
| Oxidative Degradation | 3.0% - 30% H₂O₂ | 6 - 24 hours | Significant degradation | Impurity-A, products with m/z 224.3 and 283.3 | google.comdrugbank.comwebmd.com |
| Thermal Degradation | 70°C - 130°C | 1 - 24 hours | Stable to some degradation | Impurities A, B, C, D, E | bayviewrx.comwebmd.com |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Stable to some degradation | Impurities A, B, C, D, E | bayviewrx.comwebmd.com |
| Humidity | 75% RH | - | Stable | - | bayviewrx.com |
Stabilization Strategies and Degradation Prevention
Given the susceptibility of this compound to specific degradation pathways, various strategies are employed during formulation and storage to ensure its stability and prevent the formation of impurities. These strategies primarily focus on mitigating oxidative and photolytic degradation, as well as controlling environmental factors.
Antioxidant and Photoprotectant Inclusion in Formulations
To counteract the oxidative degradation of this compound, the inclusion of antioxidants in the formulation is a key stabilization strategy. Carvedilol itself possesses inherent antioxidant properties, which contribute to its therapeutic effects and some degree of self-stabilization. google.com However, to further enhance stability, various pharmaceutical-grade antioxidants can be incorporated into the dosage form.
A patent for stable pharmaceutical compositions of carvedilol suggests a range of suitable antioxidants. These include:
Acids: Ascorbic acid, erythorbic acid, and gallic acid.
Phenols: Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).
Organic and Inorganic Salts: Sodium ascorbate, sodium metabisulfite, and potassium metabisulfite.
Vitamin E and its esters: Tocopherol and tocopheryl acetate (B1210297).
The selection and concentration of the antioxidant depend on the specific formulation and potential interactions with other excipients.
Protection from light is another critical aspect of stabilizing this compound. The molecule is susceptible to photodegradation, which can lead to the formation of various impurities. webmd.com To prevent this, photoprotectants are not typically added directly to the formulation as an excipient. Instead, protection is achieved through the use of light-resistant primary and secondary packaging.
Environmental Control Measures for Enhanced Stability in Storage and Manufacturing
Controlling the environmental conditions during manufacturing and storage is paramount for maintaining the stability of this compound.
Moisture Protection: Moisture can accelerate degradation pathways. Therefore, measures to control humidity are crucial. This is often achieved through:
Moisture-Impermeable Packaging: Utilizing packaging materials with low moisture permeability, such as high-density polyethylene (B3416737) (HDPE) containers and aluminum/PVC blisters, helps to protect the drug product from ambient humidity. wjpsronline.com
Use of Desiccants: Including a desiccant, such as silica (B1680970) gel, within the packaging can absorb any moisture that permeates the container, further protecting the drug.
Temperature Control: Specific storage temperatures are recommended to ensure the long-term stability of this compound formulations.
Tablets: Should generally be stored at temperatures below 30°C (86°F).
Extended-Release Capsules: Should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).
Light Protection: As mentioned, protection from light is essential. During manufacturing, processes are often carried out under controlled lighting conditions. For the final product, the use of amber-colored bottles or opaque blister packaging is standard practice to prevent exposure to light. researchgate.net Product information consistently advises storing carvedilol in a manner that protects it from light.
By implementing these stabilization strategies, the chemical integrity of this compound can be maintained throughout its shelf life, ensuring the product remains safe and effective for the patient.
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This modeling is crucial for understanding the interaction between Carvedilol (B1668590) and its receptors at an atomic level.
Carvedilol is a non-selective antagonist that interacts with multiple adrenergic receptors, including β1, β2, and α1 receptors. researchgate.netnih.govresearchgate.net Its racemic mixture contains two enantiomers with distinct binding properties: the S(-) enantiomer is responsible for both β- and α1-adrenoceptor blockade, while the R(+) enantiomer exhibits only α1-adrenoceptor blocking activity. nih.govgpatindia.com
Computational studies have been employed to model these interactions. Docking simulations help predict the binding poses of Carvedilol within the receptor's binding pocket. For β-adrenergic receptors, these models show key interactions with specific amino acid residues. researchgate.net The binding is characterized by a combination of forces, including hydrogen bonds and van der Waals interactions, which stabilize the drug-receptor complex. frontiersin.org A computational study on Carvedilol's interaction with the amino acids serine and aspartic acid calculated negative Gibbs free energy values for the molecular complexes, indicating that a spontaneous interaction occurs. frontiersin.orgnih.gov
Beyond its primary adrenergic targets, computational methods have explored Carvedilol's affinity for other receptors. For instance, in vitro experiments, guided by computational chemistry, have shown that Carvedilol has a high nanomolar affinity for serotonin (B10506) 5-HT2A receptors. nih.gov Furthermore, in silico drug repurposing studies have used molecular docking to evaluate the binding affinity of Carvedilol and its metabolites against non-traditional targets, such as the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. mdpi.comnih.gov
| Target | Compound | Predicted Binding Affinity / Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| β1-Adrenergic Receptor | Carvedilol | KD of approx. 4-5 nM | clinicaltrials.gov |
| SARS-CoV-2 RdRp | Carvedilol | -10.0 | mdpi.comnih.gov |
| SARS-CoV-2 RdRp | 1-hydroxyl carvedilol | -9.8 | mdpi.comnih.gov |
| SARS-CoV-2 RdRp | 3-hydroxyl carvedilol | -9.7 | mdpi.comnih.gov |
| SARS-CoV-2 RdRp | 4-hydroxyl carvedilol | -9.8 | mdpi.comnih.gov |
| SARS-CoV-2 RdRp | 5-hydroxyl carvedilol | -9.7 | mdpi.comnih.gov |
| SARS-CoV-2 RdRp | 8-hydroxyl carvedilol | -10.0 | mdpi.comnih.gov |
| SARS-CoV-2 RdRp | O-desmethyl carvedilol | -10.1 | mdpi.comnih.gov |
KD (Dissociation Constant) is an experimental value indicating binding affinity, where a lower value signifies stronger binding. Docking Score is a computational prediction where a more negative value typically indicates a more favorable binding interaction.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Carvedilol, several key features are essential for its activity:
Carbazole (B46965) Moiety : The rigid, aromatic carbazole group is a defining feature. It contributes to the molecule's lipophilicity and is involved in van der Waals interactions within the receptor binding site. frontiersin.org This moiety is also credited with Carvedilol's antioxidant effects. nih.gov SAR studies have established that the carbazole group is necessary for certain protective effects.
Secondary Alcohol : The hydroxyl group on the propanolamine (B44665) side chain is a critical feature for high-affinity binding to β-adrenergic receptors, typically forming a key hydrogen bond with an aspartate residue in the binding pocket.
Secondary Amine : The secondary amine in the side chain is also crucial for binding, as it is protonated at physiological pH and forms an ionic interaction with a conserved aspartate residue in transmembrane helix 3 of adrenergic receptors.
Aryloxypropanolamine Core : This core structure is characteristic of many beta-blockers and correctly positions the hydroxyl and amine groups for interaction with the receptor.
The unique combination of the bulky carbazole group and the specific side chain contributes to its dual α- and β-blocking activities.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
While comprehensive, publicly available QSAR models specifically developed to predict the activity of Carvedilol and its derivatives are not extensively detailed in the cited literature, the principles of QSAR are broadly applied to the class of beta-blockers and vasodilators. nih.gov Such models typically use a set of molecular descriptors—quantifiable properties of a molecule like electronic, topological, and physicochemical parameters—to build a statistical relationship with a measured biological endpoint (e.g., binding affinity or receptor inhibition). nih.gov
For beta-blockers, QSAR models can help differentiate the structural requirements for β1-selectivity versus non-selectivity and can also model vasodilatory properties. nih.gov These studies have identified that features like molecular size, lipophilicity, and specific functional groups are critical for activity. nih.gov The development of such a model for Carvedilol analogs would involve synthesizing a series of related compounds, measuring their pharmacological activity, calculating various molecular descriptors, and then using statistical methods to derive a predictive equation.
Structure-activity relationship studies have provided valuable information on how modifying Carvedilol's structure affects its activity. These findings are essential for guiding the design of new analogs.
One study investigated the chiral components of Carvedilol by analyzing a key fragment, 4-(2-hydroxypropoxy)carbazol, and its prochiral and chiral analogues, exploring the effects of substituent variation around the stereocenter. Another research effort focused on creating a new structural analog of Carvedilol by incorporating a fluorine atom at position 8 of the carbazole ring. nih.gov The goal was to block a critical metabolic pathway and thereby increase the drug's half-life. nih.gov
Key findings from SAR studies on Carvedilol and related structures include:
| Structural Modification | Effect on Activity | Reference |
|---|---|---|
| N-substitutions (e.g., N-isopropyl, N-t-butyl) | Eliminates α1-blocking activity. | frontiersin.org |
| Arylalkyl groups with an α-methyl substituent on the N-atom | Restores α1-receptor affinity (but not intrinsic activity). | frontiersin.org |
| Fluorine substitution at position 8 of the carbazole ring | Designed to block a metabolic pathway to increase half-life. | nih.gov |
These relationships highlight the delicate balance of structural features required for Carvedilol's unique pharmacological profile, where the β-blocking activity is noted to be approximately 10 to 100 times more potent than its α1-blocking activity. frontiersin.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the study of conformational changes and the stability of ligand-receptor complexes.
MD simulations have been used to confirm the stability of complexes formed between Carvedilol and its targets. For example, 100-nanosecond simulations were used to verify the stability of the docked poses of Carvedilol and its metabolites with the SARS-CoV-2 RdRp protein. mdpi.comnih.gov Such simulations track the movement of every atom over time, ensuring that the predicted binding mode is energetically stable and maintained throughout the simulation.
Furthermore, advanced simulation techniques like metadynamics have been employed to study the conformational changes Carvedilol induces in its receptors. One study used this method to compare the conformational state of the β2-adrenergic receptor (β2AR) when bound to Carvedilol versus the agonist Isoprenaline. The results showed that Carvedilol stabilizes a receptor conformation distinct from both the fully active state induced by the agonist and the inactive apo-state. This unique conformation helps explain Carvedilol's specific signaling profile at a molecular level.
Conformational analysis has also been applied to fragments of Carvedilol to understand the structural and energetic basis of its chirality. Multidimensional conformational analysis using quantum mechanics methods (Hartree-Fock and Density Functional Theory) on R- and S-4-(2-hydroxypropoxy)carbazol confirmed that the potential energy surfaces of the two enantiomers are indeed enantiomeric, providing a fundamental explanation for their different physiological effects.
Study of Ligand-Receptor Complex Dynamics and Stability
Computational studies, including molecular dynamics (MD) simulations and quantum mechanics calculations, have been instrumental in elucidating the dynamics and stability of the Carvedilol hydrochloride-receptor complex. These investigations primarily focus on its interaction with its main targets, the β-adrenergic receptors.
Molecular dynamics simulations have been employed to further confirm the stability of Carvedilol when bound to its target receptors. biorxiv.org These simulations model the movement of atoms over time, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. For instance, a computational study evaluating drug-receptor interactions using Gaussian software indicated that the formation of molecular complexes between Carvedilol and amino acid residues like serine and aspartic acid is a spontaneous process, as indicated by negative Gibbs free energy values. researchgate.net This suggests a thermodynamically favorable and stable interaction. researchgate.net
In a different context, the stability of Carvedilol complexed with a potential off-target, the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, was confirmed using 100-nanosecond molecular dynamics simulations. researchgate.netnih.gov These simulations provided further evidence for the stability of the formed complexes, highlighting the utility of MD in assessing ligand binding to various protein targets. researchgate.netnih.gov
| Interacting Residue/Region | Type of Interaction | Reference |
| Helices 2, 3, 7 | van der Waals / Hydrophobic | nih.govresearchgate.net |
| Extracellular Loop 2 | van der Waals / Hydrophobic | nih.govresearchgate.net |
| Serine, Aspartic Acid | Hydrogen bonding, Electrostatic | researchgate.net |
Conformational Preferences and Flexibility of this compound in Solution and Bound States
The pharmacological activity of Carvedilol is closely linked to its three-dimensional structure and conformational flexibility. researchgate.net The central propanolamine chain of the molecule is a flexible fragment that can adopt various conformations and form different hydrogen bonds. researchgate.net
Solution State vs. Bound State: While detailed experimental data on the specific conformational preferences of Carvedilol in an aqueous solution is limited in the provided literature, it is understood that flexible molecules like Carvedilol exist as an ensemble of multiple, rapidly interconverting conformers in solution. The transition from the solution (unbound) state to the receptor-bound state involves a conformational selection process, where the receptor's binding pocket preferentially stabilizes one or a few low-energy conformers from the solution ensemble. The "U"-shape conformation observed in docking studies represents this selected, biologically active conformation. mdpi.com The energy penalty for adopting this specific conformation must be compensated by the favorable energy gained from the binding interactions with the receptor for the complex to be stable.
In Silico ADME Prediction and Theoretical Target Interaction Screening
Predictive Models for Absorption, Distribution, Metabolism, and Excretion Properties
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are computational tools used in early drug discovery to predict the pharmacokinetic properties of a compound, thereby reducing the need for extensive experimental testing. researchgate.netidrblab.orgnih.gov These predictive models can be broadly categorized into data modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR), and molecular modeling. nih.gov
For Carvedilol, these models are used to predict key properties that align with its known pharmacokinetic profile:
Absorption: Carvedilol is rapidly absorbed after oral administration. nih.govresearchgate.net However, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. researchgate.net Predictive models for absorption would need to account for its pH-dependent solubility. researchgate.netgoogle.com
Distribution: Carvedilol is highly lipophilic and more than 98% bound to plasma proteins, primarily albumin. nih.govnih.gov This high lipophilicity leads to a large volume of distribution. nih.gov QSAR models often use calculated descriptors like LogP to predict such properties.
Metabolism: The compound undergoes extensive first-pass metabolism in the liver. nih.gov Metabolism occurs via aromatic ring oxidation and glucuronidation. researchgate.net The primary enzymes involved are Cytochrome P450 isozymes, particularly CYP2D6, but also CYP1A2, CYP3A4, and CYP2C9. tandfonline.com This metabolism is stereoselective, with different enzymes preferentially metabolizing the R(+) and S(-) enantiomers. tandfonline.com Predictive metabolism models aim to identify potential metabolites and the specific CYP enzymes responsible for a drug's clearance.
Excretion: The elimination half-life is approximately 4 to 7 hours. nih.gov
| ADME Property | Experimental Observation | Relevance for Predictive Models |
| Absorption | Rapid absorption, but low, pH-dependent solubility (BCS Class II) | Models must predict solubility and permeability across different pH values. |
| Distribution | Highly lipophilic (XLogP3 = 4.2), >98% plasma protein bound | Models predict LogP, volume of distribution, and protein binding affinity. |
| Metabolism | Extensive hepatic first-pass metabolism via CYP2D6, CYP1A2, CYP3A4, CYP2C9 | Models predict sites of metabolism and identify responsible CYP isozymes. |
| Excretion | Elimination half-life of 4-7 hours | Models predict clearance rates and half-life based on metabolic stability and other factors. |
Computational Approaches for Potential Off-Target Interactions and Selectivity Profiling
Computational screening is a powerful tool for predicting a drug's target profile, including its intended targets, its selectivity, and potential unintended "off-target" interactions that could lead to adverse effects. frontiersin.org
Selectivity Profiling: Carvedilol is known as a non-selective adrenoceptor antagonist, blocking β1, β2, and α1 adrenergic receptors. guidetopharmacology.orgnih.govnih.gov The S(-) enantiomer is responsible for both β- and α1-adrenoceptor blocking activity, while the R(+) enantiomer primarily exhibits α1-receptor blocking activity. nih.govnih.gov Computational selectivity profiling would involve docking Carvedilol into the structural models of various adrenergic receptor subtypes and comparing the predicted binding affinities or docking scores. Experimental studies confirm that in clinical practice, Carvedilol is essentially non-selective. nih.govnih.gov
Off-Target Interaction Screening: Beyond its known targets, computational methods can screen large libraries of proteins to identify potential off-target interactions. A notable example involved an in silico investigation to repurpose Carvedilol for SARS-CoV-2. nih.gov In this study, molecular docking was used to test the binding affinities of Carvedilol against several viral proteins. The results showed a significantly higher docking score for the RNA-dependent RNA polymerase (RdRp) compared to other viral proteins, suggesting a potential off-target interaction. nih.gov This demonstrates how computational screening can generate new hypotheses for drug action or repurposing. researchgate.netnih.gov
Another computational approach involves using platforms like the Chemical-Disease-Interaction Mixture (ChemDIS-Mixture) system. nih.gov An analysis using this tool to predict interactions between Carvedilol and Sorafenib identified 845 proteins potentially influenced by either drug. nih.gov Of these, 21 were identified as shared targets, indicating pathways that could be affected by the combination and demonstrating a method for predicting drug-drug interaction mechanisms at the protein level. nih.gov
| Potential SARS-CoV-2 Target Protein | Carvedilol Docking Score (kcal/mol) | Reference |
| RdRp | -10.0 | nih.gov |
| ACE2 | -8.0 | nih.gov |
| PLpro | -7.9 | nih.gov |
| NSP2 | -7.5 | nih.gov |
| NSP13 Helicase | -7.4 | nih.gov |
| 3CL/Mpro | -7.2 | nih.gov |
| RBD | -6.8 | nih.gov |
Preclinical Research Models and Mechanistic Investigations Non Human, Non Clinical Efficacy Focus
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models provide a controlled environment to dissect the molecular interactions of carvedilol (B1668590) with its targets and to study its effects on specific cell types involved in cardiovascular physiology and pathology.
Human Embryonic Kidney 293 (HEK293) cells are a cornerstone for studying carvedilol's receptor pharmacology. These cells can be genetically engineered to express specific adrenergic receptor subtypes, allowing for the precise characterization of carvedilol's binding affinities and functional effects at each receptor in isolation.
Binding studies in HEK293 cells expressing individual human α1-adrenergic receptor (AR) subtypes have revealed the affinity rank order for carvedilol to be α1D-AR > α1B-AR > α1A-AR. oup.com Similarly, its affinity for β-adrenoceptors has been characterized, showing high affinity for β1-AR and β2-AR. oup.com The use of these transfected cell lines has been instrumental in confirming carvedilol's role as an antagonist at α1- and β-adrenergic receptors. oup.com
Functional assays in these cell lines further illuminate the mechanistic details. For instance, in HEK293 cells expressing β2-adrenoceptors, carvedilol has been shown to initiate signaling through Gs proteins, leading to downstream effects like ERK1/2 phosphorylation and cAMP accumulation. nih.govresearchgate.net Interestingly, some studies suggest that carvedilol can act as a biased agonist at the β2-AR, preferentially activating certain signaling pathways over others. nih.gov For example, carvedilol-liganded β2AR was found to be a poor target for arrestin binding and did not promote significant receptor internalization, unlike the standard agonist isoproterenol. nih.gov
Furthermore, investigations using HEK293 cells expressing different variants of the β1-adrenergic receptor, such as the Arg389 and Gly389 variants, have demonstrated that carvedilol can exhibit differential activity. One study revealed that the Arg389 variant is supersensitive to carvedilol. nih.gov
Studies on α1-AR subtypes in HEK293 cells have shown that carvedilol can inhibit phenylephrine-induced intracellular calcium ([Ca2+]i) mobilization in a subtype-dependent manner, with a more potent effect on α1D- and α1B-ARs compared to α1A-AR. oup.com This selective inhibition of oscillatory calcium changes may contribute to its unique clinical profile. oup.com
| Cell Line Model | Receptor(s) Studied | Key Findings |
| HEK293 | α1-AR subtypes (α1A, α1B, α1D) | Determined binding affinities (pKi): α1D-AR (8.9) > α1B-AR (8.6) > α1A-AR (7.9). oup.com Inhibited agonist-induced intracellular calcium mobilization in a subtype-dependent manner. oup.com |
| HEK293 | β1-AR and β2-AR | Characterized binding affinities (pKi): β1-AR (8.4), β2-AR (8.0). oup.com |
| SNAP-β2AR-HEK293 | β2-AR | Carvedilol initiates Gs protein-dependent signaling, leading to ERK1/2 phosphorylation and cAMP accumulation. nih.gov Poorly promotes arrestin binding and receptor internalization compared to isoproterenol. nih.gov |
| HEK293 | β1-AR variants (Arg389, Gly389) | The Arg389 variant of the β1-AR showed supersensitivity to carvedilol. nih.gov |
Primary cell cultures offer a more physiologically relevant system to study the effects of carvedilol on cells directly involved in cardiovascular function.
Cardiomyocytes: Studies using cultured cardiomyocytes have demonstrated that carvedilol can protect these cells from injury. For example, carvedilol has been shown to upregulate microRNAs, specifically miR-199a-3p and miR-214, in cardiomyocytes subjected to simulated ischemia-reperfusion, which in turn activates pro-survival signaling pathways. researchgate.netphysiology.org It also inhibits apoptosis in cardiomyocytes induced by ischemia/reperfusion, an effect partially attributed to the downregulation of the SAPK signaling pathway and Fas receptor expression. ahajournals.org Furthermore, carvedilol has been observed to inhibit cardiomyocyte membrane lipid peroxidation, protecting the cells from oxidant injury. ahajournals.org
Endothelial Cells: In human aortic endothelial cells (HAECs), carvedilol has been shown to inhibit tumor necrosis factor-α (TNF-α)-induced expression of adhesion molecules like VCAM-1 and E-selectin. ahajournals.org This effect is linked to its antioxidant properties and its ability to inhibit the activation of transcription factors NF-κB and AP-1. ahajournals.org Carvedilol also protects human coronary artery endothelial cells from epinephrine-induced apoptosis by modulating the Fas/Fas ligand pathway and inhibiting lipid peroxidation. oup.com
Smooth Muscle Cells: In primary cultures of human aortic smooth muscle cells, carvedilol has been shown to inhibit the oscillatory intracellular calcium responses evoked by α1D- and α1B-adrenergic receptors, mirroring the effects seen in transfected HEK293 cells. oup.com Other research indicates that carvedilol can inhibit the migration and proliferation of smooth muscle cells. ahajournals.org
Other Cell Types: The effects of carvedilol have been investigated in other cell types as well. In murine epidermal JB6 P+ cells, carvedilol was found to inhibit EGF-induced cell transformation, a process relevant to cancer chemoprevention, through a mechanism independent of adrenoceptors. plos.orgnih.gov In non-cancerous MCF-10A breast epithelial cells, carvedilol demonstrated a chemopreventive effect against benzo(a)pyrene-induced carcinogenesis by reducing ROS production and subsequent DNA damage. spandidos-publications.com Additionally, in human peripheral blood T cells, carvedilol was shown to inhibit activation by downregulating NF-κB activity, an effect attributed to its antioxidant properties. oup.com
| Cell Type | Model System | Key Findings |
| Cardiomyocytes | Cultured primary and cell lines | Upregulates protective microRNAs (miR-199a-3p, miR-214) during simulated ischemia-reperfusion. researchgate.netphysiology.org Inhibits apoptosis and protects against oxidant injury. ahajournals.orgahajournals.org |
| Human Aortic Endothelial Cells (HAECs) | Primary culture | Inhibits TNF-α-induced expression of VCAM-1 and E-selectin. ahajournals.org Reduces TNF-α-induced H2O2 formation. ahajournals.org |
| Human Coronary Artery Endothelial Cells | Primary culture | Protects against epinephrine-induced apoptosis. oup.com |
| Human Aortic Smooth Muscle Cells | Primary culture | Inhibits α1D- and α1B-AR-mediated oscillatory calcium responses. oup.com |
| Murine Epidermal JB6 P+ Cells | Cell line | Inhibits EGF-induced cell transformation independent of adrenoceptors. plos.orgnih.gov |
| Human Breast Epithelial MCF-10A Cells | Cell line | Prevents benzo(a)pyrene-induced malignant transformation by reducing ROS and DNA damage. spandidos-publications.com |
| Human Peripheral Blood T Cells | Primary culture | Inhibits T cell activation by downregulating NF-κB activity. oup.com |
Ex Vivo Tissue Preparations for Pharmacological Characterization
Ex vivo models, which involve the study of tissues or organs outside the body, bridge the gap between in vitro cellular studies and in vivo animal models.
Isolated organ bath systems are a classic pharmacological tool used to assess the functional responses of contractile tissues to drugs. dmt.dkmdegmbh.eu Tissues such as aortic rings and cardiac muscle strips are mounted in a chamber containing a physiological salt solution, and their contractile or relaxation responses to carvedilol are measured.
Studies on isolated rat aortic strips have been used to investigate carvedilol's vasodilating properties. These experiments have shown that carvedilol induces vasorelaxation. nih.gov The mechanism appears to be independent of β2-receptor stimulation, as blockade of these receptors does not alter the response. nih.gov While high concentrations of carvedilol can exhibit α-receptor blocking activity, its vasodilatory effect is observed at concentrations lower than those required for significant α-blockade, suggesting the involvement of a post-receptor mechanism. nih.gov In spontaneously hypertensive rats, carvedilol administration improved the contractile response of aortic rings. srce.hr
Isolated cardiac tissue preparations, such as spontaneously beating right atria, are used to evaluate the chronotropic (heart rate) effects of carvedilol. In such models, carvedilol has been shown to antagonize the positive chronotropic effect of isoproterenol, demonstrating its β-blocking activity. srce.hr
The Langendorff heart preparation is an ex vivo model where the heart is isolated and perfused with an oxygenated nutrient solution through the aorta in a retrograde fashion. wikipedia.orgresearchgate.netreprocell.com This allows the heart to continue beating outside the body, providing an integrated system to study cardiac contractility, heart rate, and coronary blood flow without systemic influences. wikipedia.org
In the Langendorff-perfused rabbit heart, carvedilol administered before reperfusion has been shown to significantly reduce the number of apoptotic myocytes and the occurrence of DNA laddering following ischemia/reperfusion injury. ahajournals.org This cardioprotective effect is more potent than that of propranolol (B1214883) at an equipotent β-blocking dose. ahajournals.org The mechanism is thought to involve the downregulation of the stress-activated protein kinase (SAPK) signaling pathway and inhibition of Fas receptor expression. ahajournals.org Studies in isolated hearts from spontaneously hypertensive rats have also been used to evaluate the effects of carvedilol on electrocardiogram parameters. srce.hr More recent work in a mouse model of heart failure showed that carvedilol uniquely promoted the phosphorylation of a set of myofilament proteins, which is associated with its inotropic effects. nih.gov
Animal Models for Mechanistic Preclinical Pharmacological Investigations
In vivo animal models are essential for understanding the integrated physiological and pharmacological effects of carvedilol in a living organism. Various animal species, including rats, mice, dogs, and guinea pigs, have been used in preclinical investigations.
In pithed rats, a model where the central nervous system's influence is removed, carvedilol has been shown to inhibit the pressor response to norepinephrine, indicating α1-adrenoceptor blockade. nih.govnih.gov However, the dose required for this effect is significantly higher than that needed to lower blood pressure in spontaneously hypertensive rats, suggesting that α-blockade may not be the primary mechanism for its acute hypotensive effect at therapeutic doses. nih.gov
In dogs, carvedilol administration led to hypotension, bradycardia, reduced cardiac contractility, and a transient increase in femoral blood flow. nih.gov In comparison, propranolol induced weaker hypotension and greater bradycardia. nih.gov
Rats are also commonly used for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carvedilol. biomedpharmajournal.org Such studies have investigated potential drug-drug interactions, for example, between carvedilol and ivabradine. biomedpharmajournal.org Animal models are also employed to assess novel drug delivery systems, such as transdermal patches, and compare their bioavailability to oral formulations. rjptonline.orgrsc.org
Studies on Cardiovascular Physiology and Molecular Pathways in Animal Models
Carvedilol hydrochloride's impact on cardiovascular physiology extends beyond simple receptor blockade, involving intricate molecular signaling pathways that have been elucidated through various animal models. These non-human studies have been crucial in understanding the drug's mechanisms of action, which contribute to its therapeutic effects.
In animal models of heart failure, carvedilol has demonstrated the ability to improve cardiac function. nih.gov For instance, in a turkey model of dilated cardiomyopathy, chronic treatment with carvedilol led to a significant improvement in ventricular function, as evidenced by increased fractional shortening. nih.gov This functional improvement is linked to the drug's ability to reduce myocyte apoptosis, a key pathological process in heart failure. nih.gov
The molecular underpinnings of carvedilol's effects involve the modulation of several key signaling cascades. It is a non-selective beta-blocker with alpha-1 receptor blocking properties. nih.gov Carvedilol acts as a "biased ligand," meaning it can differentially activate downstream signaling pathways. pnas.org Specifically, it has been shown to stimulate β-arrestin-dependent signaling, which is considered cardioprotective, particularly in the context of chronic catecholamine stimulation seen in heart failure. pnas.org This is in contrast to G protein-dependent signaling, which can be cardiotoxic under the same conditions. pnas.org
Further research in mouse models has revealed that carvedilol can induce a β1-adrenergic receptor (β1AR)-nitric oxide synthase 3 (NOS3)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.govoup.com This pathway promotes myofilament protein phosphorylation, enhancing cardiac contractility with minimal impact on cellular calcium cycling. nih.gov In failing hearts, there appears to be a switch in β1AR coupling from NOS1 to NOS3, a change that carvedilol leverages to improve contractile function. nih.gov
Studies in rabbit models of myocardial ischemia/reperfusion have shown that carvedilol can prevent cardiomyocyte apoptosis by downregulating the stress-activated protein kinase (SAPK) signaling pathway and inhibiting Fas receptor expression. ahajournals.org This anti-apoptotic effect is a crucial component of its cardioprotective action. ahajournals.org
Finally, in vascular smooth muscle cells from rats and mice, carvedilol has been shown to induce the ubiquitination, endocytosis, and degradation of the β2-adrenergic receptor (β2AR) through a mechanism involving the E3 ligase MARCH2. rupress.org This regulation of receptor expression at the cell surface is another layer of its complex pharmacological action. rupress.org
Table 1: Effects of Carvedilol on Cardiovascular Parameters in Animal Models
| Animal Model | Condition | Key Finding | Reference |
| Turkey | Dilated Cardiomyopathy | Improved ventricular function and reduced myocyte apoptosis. | nih.gov |
| Mouse | Heart Failure | Activates a β1AR-NOS3-cGMP signaling pathway to restore cardiac contractility. | nih.govoup.com |
| Rabbit | Myocardial Ischemia/Reperfusion | Prevents cardiomyocyte apoptosis via downregulation of SAPK signaling and Fas receptor inhibition. | ahajournals.org |
| Mouse | Normal | Decreases βARK1 levels and increases adenylyl cyclase activity. | ahajournals.orgahajournals.org |
| Rat/Mouse | Vascular Smooth Muscle Cells | Induces β2AR downregulation via MARCH2-mediated ubiquitination. | rupress.org |
Investigation of Antioxidant and Anti-inflammatory Mechanisms In Vivo (Animal Models)
This compound exhibits significant antioxidant and anti-inflammatory properties, which have been extensively investigated in various in vivo animal models. These properties are believed to contribute substantially to its cardioprotective and other therapeutic effects, independent of its β-blocking activity.
In a rat model of alcohol-induced liver injury, carvedilol treatment was associated with reduced steatosis, fibrosis, and necrosis. plos.org This was accompanied by a decrease in markers of oxidative stress, such as malondialdehyde (MDA), and an increase in the antioxidant glutathione (B108866) (GSH). plos.org Furthermore, carvedilol modulated the inflammatory response by reducing pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10). plos.org
The anti-inflammatory effects of carvedilol have also been demonstrated in a rat model of experimental autoimmune myocarditis. physiology.orgphysiology.org In this model, carvedilol, but not other β-blockers like metoprolol (B1676517) or propranolol, suppressed the myocardial expression of inflammatory cytokines. physiology.orgphysiology.org This effect was linked to its antioxidant properties, as evidenced by the reduction of protein carbonyl contents and thiobarbituric acid-reactive substances (TBARS) in the myocardium. physiology.orgphysiology.org The R(+) enantiomer of carvedilol, which lacks significant β-blocking activity, also exhibited these antioxidant and anti-inflammatory effects, underscoring that these actions are separate from its adrenoceptor blockade. physiology.orgphysiology.org
Further evidence of carvedilol's antioxidant and anti-inflammatory actions comes from a mouse model of benzo(a)pyrene-induced lung toxicity. mdpi.com Carvedilol protected against acute lung tissue oxidative damage and reduced inflammatory biomarkers such as cyclooxygenase-2 (COX-2) and caspase-3. mdpi.com The mechanism appears to involve the attenuation of NF-κB luciferase activity, a key regulator of inflammation. mdpi.com
In a rat model of rotenone-induced neurotoxicity, carvedilol demonstrated neuroprotective effects associated with its antioxidant and anti-inflammatory properties. nih.gov It reduced neuro-inflammation, microglial activation, and the release of glial fibrillary acidic protein (GFAP). nih.gov
These studies collectively highlight that carvedilol's antioxidant and anti-inflammatory mechanisms are a crucial part of its pharmacological profile, contributing to its beneficial effects in a range of pathological conditions in animal models.
Table 2: Antioxidant and Anti-inflammatory Effects of Carvedilol in Animal Models
| Animal Model | Condition | Key Findings | Reference |
| Rat | Alcohol-Induced Liver Injury | Reduced oxidative stress (↓MDA, ↑GSH) and inflammation (↓TNF-α, ↓IL-1β, ↑IL-10). | plos.org |
| Rat | Experimental Autoimmune Myocarditis | Suppressed myocardial inflammatory cytokine expression and reduced oxidative stress markers. | physiology.orgphysiology.org |
| Mouse | Benzo(a)pyrene-Induced Lung Toxicity | Protected against oxidative damage and reduced inflammatory biomarkers (↓COX-2, ↓caspase-3). | mdpi.com |
| Rat | Rotenone-Induced Neurotoxicity | Reduced neuro-inflammation and microglial activation. | nih.gov |
Pharmacokinetic Studies in Various Animal Species to Understand Interspecies Differences in ADME
Pharmacokinetic studies of this compound in various animal species have revealed significant interspecies differences in its absorption, distribution, metabolism, and excretion (ADME). These differences are crucial for interpreting preclinical data and for understanding the drug's disposition.
In dogs, the oral bioavailability of carvedilol is relatively low, reported to be around 14.3%. nih.govresearchgate.net This is attributed to extensive first-pass metabolism. nih.govresearchgate.net The total body clearance of carvedilol in dogs is high. nih.govresearchgate.net A study comparing carvedilol with bisoprolol (B1195378) in healthy dogs found that carvedilol had more interindividual pharmacokinetic variability. nih.govresearchgate.net Another study in beagle dogs investigated the effect of particle size on oral absorption, finding that nanosuspensions significantly increased the maximum plasma concentration (Cmax) and the area under the curve (AUC) compared to microsuspensions and commercial tablets, indicating that dissolution rate is a key factor in its absorption. dovepress.com
In fructose-fed hypertensive rats, carvedilol exhibited enantioselective pharmacokinetic properties. researchgate.net A greater volume of distribution and clearance was observed for the S-carvedilol enantiomer compared to the R-enantiomer. researchgate.net The study also noted an increased distribution of carvedilol in the hypertensive rats compared to normotensive control animals. researchgate.net
Preclinical studies that form the basis of regulatory submissions have shown that carvedilol is primarily metabolized through aromatic ring oxidation and glucuronidation. fda.gov The resulting metabolites are mainly excreted through the bile into the feces. fda.gov This route of elimination suggests that accumulation in cases of renal impairment is unlikely. arpimed.am An important finding from these preclinical studies is the identification of three active metabolites with β-receptor blocking activity. fda.gov The 4'-hydroxyphenyl metabolite, in particular, is noted to be approximately 13 times more potent than the parent carvedilol in terms of β-blockade. fda.gov
Enterohepatic circulation of the parent compound has been demonstrated in animal models, which can influence the drug's pharmacokinetic profile. arpimed.am The high lipophilicity of carvedilol contributes to its large volume of distribution, which has been observed to be increased in animal models of liver cirrhosis. arpimed.am
Table 3: Comparative Pharmacokinetic Parameters of Carvedilol in Different Animal Species
| Species | Key Pharmacokinetic Findings | Reference |
| Dog | Low oral bioavailability (~14.3%) due to extensive first-pass metabolism. High total body clearance. Significant interindividual variability. | nih.govresearchgate.net |
| Rat (Fructose-fed hypertensive) | Enantioselective pharmacokinetics (greater Vd and Cl for S-enantiomer). Increased distribution compared to normotensive rats. | researchgate.net |
| General (various preclinical models) | Primary metabolism via aromatic ring oxidation and glucuronidation. Excretion mainly via bile and feces. Enterohepatic circulation observed. | fda.govarpimed.am |
Intellectual Property and Patent Landscape Focus on Chemical and Formulation Science
Patents Related to Carvedilol (B1668590) Hydrochloride Synthesis and Novel Processes
The synthesis of carvedilol, a complex molecule, has been the subject of numerous patents focusing on improving yield, purity, and efficiency while minimizing the formation of impurities. The original synthesis route described in U.S. Patent No. 4,503,067 involved the reaction of 4-(oxirane-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. google.comgoogle.com However, this process was often associated with low yields and the formation of a significant bis-derivative impurity. google.com Subsequent innovations have sought to overcome these limitations.
Process patents for carvedilol hydrochloride have largely focused on optimizing reaction conditions and developing novel crystalline forms, or polymorphs, which can have different physicochemical properties.
Several patents describe improved processes to minimize the formation of the bis-impurity. One approach involves using a large molar excess of the intermediate 2-(2-methoxyphenoxy)ethylamine. google.com Another patented method utilizes dimethyl sulfoxide (B87167) (DMSO) as the reaction solvent, which has been found to limit the formation of the bis-impurity to 5-7%, a significant improvement over the 10-20% seen with other solvents. google.com Further process refinements include the use of specific bases, such as potassium carbonate in an alcohol solvent, followed by purification via crystallization. google.com Patents also cover the isolation of carvedilol as various acid addition salts, including hydrochloride, sulphate, and phosphate (B84403), as a means of purification. google.com
The crystalline structure of carvedilol is a critical aspect of its intellectual property. Different polymorphic forms can affect stability, solubility, and bioavailability. Numerous polymorphs of carvedilol and its salts have been identified and patented. Forms I and II are two of the most well-known, with Form II being the one originally described and Form I being a more thermodynamically stable modification. justia.com Subsequent research has led to the discovery and patenting of additional forms, including hydrates and solvates. For instance, various patents and applications describe Forms III, IV, and V, each characterized by unique X-ray powder diffraction (XRPD) patterns and thermal properties. googleapis.comgoogle.com A crystalline hydrochloride hydrate (B1144303) has also been patented, identified by its characteristic XRPD peaks and water content. googleapis.comgoogle.com
Table 1: Patented Polymorphic Forms of Carvedilol and its Salts
| Form | Key Characteristics | Relevant Patent Information |
| Carvedilol Form I | Thermodynamically stable modification with a melting point of 123-126°C. justia.com | Disclosed in WO 99/05105. justia.com |
| Carvedilol Form II | The originally described form with a melting point of 114-115°C. justia.com | Described in the original carvedilol patent (EP 0 004 920). justia.com |
| Carvedilol Form III | Characterized by XRPD peaks at approximately 8.4, 17.4, and 22.0 degrees two-theta. google.com | Described in patents such as US 6,699,997. google.comgoogleapis.com |
| Carvedilol Form IV | Characterized by a melting point onset of approximately 94-96°C (DSC). justia.com | Disclosed in patents such as WO 2003/059807. justia.comjustia.com |
| Carvedilol Form V | A methyl-ethyl-ketone (MEK) solvate form. googleapis.comgoogle.com | Characterized by XRPD peaks at about 4.1, 10.3, and 10.7 degrees two-theta. googleapis.com |
| Carvedilol HCl Hydrate | Characterized by specific XRPD peaks at approximately 6.5, 10.2, 10.4, 15.8, 16.4, and 22.2 degrees two-theta. google.com | Described in patents such as US 7,056,942. google.com |
One strategy involves modifying the core reactants. For example, patents describe the synthesis and use of 5-chloromethyl-3-(2-(2-methoxy phenoxy)ethyl)-oxazolidin-2-one, which reacts with 4-hydroxy carbazole (B46965) to form an oxazolidinone intermediate. justia.com This intermediate is then hydrolyzed to yield carvedilol. justia.comgoogle.com This route avoids the direct reaction that produces the bis-impurity. justia.com Other patented intermediates have been developed to circumvent the use of environmentally undesirable oxiranyl derivatives. google.comgoogleapis.com These alternative routes may involve additional steps but offer advantages in terms of cost and environmental impact. google.comgoogleapis.combeilstein-journals.org
Table 2: Patented Intermediates in Carvedilol Synthesis
| Intermediate Compound | Role in Synthesis | Patent Reference (Example) |
| 4-(oxirane-2-ylmethoxy)-9H-carbazole | Key starting material, reacts with the side-chain amine. google.com | U.S. Patent No. 4,503,067 google.com |
| 2-(2-methoxyphenoxy)ethylamine | The amine side-chain that reacts with the carbazole epoxide. google.com | U.S. Patent No. 4,503,067 google.com |
| 5-(9H-carbazol-4-yloxymethyl)-3-[2-(2-methoxy-phenoxy)-ethyl]oxazolidin-2-one | An intermediate formed from an alternative pathway that is hydrolyzed to yield carvedilol. justia.comgoogle.com | EP 1 375 474 A2 google.com |
| N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine | Used to form a benzyl-protected carvedilol intermediate, which is later debenzylated. epo.org | EP 0918055 epo.org |
Patents on Advanced Drug Delivery Systems and Formulation Technologies
Beyond the active pharmaceutical ingredient itself, significant intellectual property exists around the formulation of this compound into effective drug products. These patents focus on overcoming challenges such as poor solubility and controlling the release profile to improve patient compliance and therapeutic outcomes. google.comgoogleapis.com
Nanotechnology offers a powerful tool to enhance the oral bioavailability of poorly water-soluble drugs like carvedilol. Several patents describe nanoparticulate formulations of carvedilol. These compositions, which feature carvedilol particles with an effective average particle size of less than 2000 nm, offer numerous advantages, including increased dissolution rates and improved bioavailability. google.comgoogle.com The nanoparticulate formulations typically include at least one surface stabilizer adsorbed to the surface of the drug particles. google.com
Solid lipid nanoparticles (SLNs) represent another nanotechnology-based approach. nih.gov These are submicron-sized colloidal carriers composed of physiological lipids. nih.govnih.gov Patents and research describe the formulation of carvedilol into SLNs to enhance its bioavailability. nih.gov For instance, carboxymethyl chitosan-coated carvedilol-loaded SLNs have been developed to improve bioavailability and protect the drug from the acidic environment of the stomach. nih.gov
To improve patient compliance and provide more stable plasma concentrations, numerous controlled-release formulations of carvedilol have been patented. These technologies are designed to release the drug gradually over an extended period, allowing for less frequent administration. google.com
One common approach involves embedding carvedilol in a matrix-forming polymer. google.com These patents describe formulations that include carvedilol, a matrix-forming polymer, a solubility enhancer, and other pharmaceutically acceptable carriers. google.com Some patented systems utilize a combination of immediate-release and slow-release subunits to achieve a specific release profile. google.com Other technologies include osmotic systems, where osmotic pressure is used as the driving force for drug delivery from a semipermeable coated core. google.com
Table 3: Patented Controlled Release Technologies for Carvedilol
| Technology | Mechanism of Action | Patent Reference (Example) |
| Matrix-Based System | The drug is dispersed within a polymer matrix that slowly erodes or allows the drug to diffuse out. google.comquickcompany.in | US 8,883,207 B2 google.com |
| Osmotic Pump System | Drug release is driven by osmotic pressure, which pushes the drug out of a small orifice in a semipermeable coating. google.com | US 8,449,914 B2 google.com |
| Multi-Subunit System | The formulation contains multiple populations of beads or particles with different release profiles (e.g., immediate and sustained release). google.com | US 8,883,207 B2 google.com |
| Polymer-Coated Formulations | A coating of specific polymers (e.g., hydroxypropyl methylcellulose, polyvinyl alcohol) is applied to the tablet to control drug release and improve stability. justia.com | US 2019/0038561 A1 justia.com |
Generic Strategies and Patent Expiry Implications for Future Chemical Compound Research
The expiration of the original compound patent for carvedilol has opened the door for generic competition. latimes.com This has significant implications for the market and for ongoing research. Generic manufacturers employ various strategies to enter the market, often leveraging the extensive patent literature to develop non-infringing products.
One key strategy is the development of alternative synthesis routes or novel polymorphs that are not covered by existing patents. By creating a new crystalline form with suitable properties, a generic company can potentially circumvent existing polymorph patents. Similarly, devising a new, efficient synthesis process can provide a competitive advantage.
However, the patent landscape can still present significant hurdles. Brand-name companies often build a "patent thicket" of secondary patents on formulations, methods of use, and polymorphs to extend market exclusivity. This has led to complex legal battles. A notable case involved GlaxoSmithKline and generic manufacturer Teva Pharmaceuticals over a "method-of-use" patent. latimes.com Teva used a "skinny label"—omitting the patented use from its product's indications—a practice historically allowed for generic market entry. latimes.com However, a federal court decision found Teva liable for inducing infringement, a ruling that created uncertainty for the skinny labeling strategy and could impact how generic versions of many drugs are brought to market in the future. latimes.com This legal precedent may encourage further research by both innovator and generic companies into novel chemical entities or significantly modified delivery systems to ensure clearer patent boundaries and avoid such litigation.
Conclusion and Future Directions in Carvedilol Hydrochloride Academic Research
Summary of Key Research Findings and Unresolved Questions in Carvedilol (B1668590) Hydrochloride Science
Carvedilol hydrochloride, a non-selective beta-adrenergic antagonist with additional alpha-1 blocking activity, has been the subject of extensive research, yielding a wealth of knowledge about its chemical and pharmacological properties. drugbank.comnih.gov It is a racemic mixture of (R)+ and (S)- enantiomers, with the S(-)-enantiomer primarily responsible for the beta-blocking effects and both enantiomers contributing to the alpha-1 adrenergic blockade. nih.govnih.govpharmacompass.com This dual action is considered advantageous in therapeutic applications. drugbank.com
A significant body of research has focused on the antioxidant properties of carvedilol. nih.govahajournals.orgahajournals.org Studies have shown that it can scavenge reactive oxygen species (ROS) and suppress oxidative stress, which is implicated in the pathogenesis of cardiovascular diseases. nih.govahajournals.org However, some research suggests that the antioxidant effects may be largely attributable to its metabolites, such as 3-hydroxy-, 4′-hydroxy-, and 5′-hydroxycarvedilol, rather than the parent drug itself. rsc.org This distinction remains a key area for further clarification.
The influence of carvedilol on mitochondrial function is another critical area of investigation. Research indicates that carvedilol can inhibit mitochondrial complex I, which may contribute to its cardioprotective effects through a preconditioning-like mechanism. nih.gov It has also been shown to improve mitochondrial energy production during myocardial ischemia and protect against doxorubicin-induced mitochondrial cardiomyopathy. core.ac.ukuc.pt The precise mechanisms and the full extent of its impact on mitochondrial dynamics and bioenergetics, particularly in different cellular contexts, are still being unraveled. nih.gov
The solid-state chemistry of this compound, particularly its polymorphism, presents both challenges and opportunities. Different polymorphic forms (I, II, and III) and a hydrate (B1144303) have been identified, each exhibiting distinct physicochemical properties, including solubility and dissolution rates. acs.orgrsc.orgresearchgate.netresearchgate.net For instance, polymorph III has shown a higher intrinsic dissolution rate than polymorph II, despite being more stable, a phenomenon attributed to its structural features. rsc.orgresearchgate.net A comprehensive understanding of the factors governing polymorphic transitions and their impact on bioavailability is an ongoing pursuit.
Key Unresolved Questions:
What are the detailed molecular mechanisms by which carvedilol modulates mitochondrial function, and how do these actions translate to its therapeutic benefits in various disease states? nih.govcore.ac.uknih.gov
How can the polymorphism of this compound be precisely controlled during manufacturing to ensure consistent and optimal drug delivery? acs.orgrsc.orgresearchgate.net
What is the full spectrum of carvedilol's molecular targets beyond its known adrenergic receptor and antioxidant activities?
Emerging Research Areas and Interdisciplinary Opportunities for this compound Investigation
The future of this compound research lies in exploring its potential beyond its established cardiovascular applications and leveraging interdisciplinary approaches to unlock new therapeutic avenues.
Repurposing Carvedilol: Emerging evidence suggests that carvedilol may have therapeutic potential in other diseases. Studies have indicated a possible association between long-term carvedilol use and a reduced risk of certain cancers, including stomach and lung cancer. researchgate.net Furthermore, carvedilol has been investigated for its effects on the autophagy flux in Trypanosoma cruzi, the parasite that causes Chagas disease, suggesting a potential role as an anti-parasitic agent. frontiersin.org These preliminary findings open up exciting new avenues for drug repurposing research.
Advanced Drug Delivery Systems: The low solubility and extensive first-pass metabolism of carvedilol present challenges for its oral bioavailability. nih.govacs.org This has spurred the development of novel drug delivery systems. Research is actively exploring:
Transdermal Patches: To provide controlled release, bypass first-pass metabolism, and improve patient compliance. nih.govjyoungpharm.org
Nano-formulations: Including solid self-nanoemulsifying drug delivery systems (S-SNEDDS) and nanococrystals to enhance solubility and bioavailability. mdpi.comresearchgate.netresearchgate.net
Orodispersible Tablets (ODTs): To improve solubility and hasten the onset of action. dovepress.com
Floating Pulsatile Drug Delivery Systems: Designed for gastric retention and chronotherapy. japsr.in
These endeavors require a multidisciplinary approach, combining expertise in pharmaceutics, materials science, and nanotechnology.
Interdisciplinary Research Opportunities:
Oncology: Investigating the molecular mechanisms behind the potential anti-cancer effects of carvedilol and its metabolites. researchgate.net
Infectious Diseases: Exploring its potential as an antimicrobial or anti-parasitic agent. frontiersin.org
Metabolic Diseases: Further elucidating its role in improving insulin (B600854) sensitivity. rupahealth.com
Neuroscience: Given its antioxidant and potential mitochondrial-protective effects, exploring its neuroprotective properties in models of neurodegenerative diseases could be a fruitful area of research.
Methodological Advancements Driving Future this compound Research and Development
Technological and methodological advancements are poised to significantly accelerate the pace of this compound research, enabling more precise and in-depth investigations.
Advanced Analytical Techniques: The development of sophisticated analytical methods is crucial for characterizing carvedilol and its various forms.
Stability-Indicating UPLC-PDA-QDa Methodology: This has been developed for the simultaneous estimation of carvedilol in fixed-dose combinations, allowing for precise quantification and degradation studies. mdpi.com
RP-HPLC Methods: New and validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods provide simple, rapid, and accurate determination of carvedilol in bulk and pharmaceutical dosage forms. scholarsresearchlibrary.comresearchgate.net
X-ray Crystallography and Solid-State Characterization: Techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis are indispensable for studying polymorphism and the structure-property relationships of carvedilol salts and cocrystals. acs.orgrsc.orgmdpi.com
Computational Modeling and Simulation: In silico approaches are becoming increasingly integral to drug discovery and development.
Molecular Docking and Virtual Screening: These methods are being used to identify new potential molecular targets for carvedilol and to understand its binding interactions. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: These can aid in designing new derivatives of carvedilol with improved properties.
Modeling of Dissolution Profiles: Mathematical models are being employed to understand and predict the in vitro release kinetics of carvedilol from various formulations, aiding in the development of optimized drug delivery systems. researchgate.netmdpi.comnih.gov
COSMOquick: This computational tool has been used to predict and rank potential coformers for carvedilol based on the reduction of free energy of complex formation, facilitating the rational design of nanococrystals. researchgate.net
The synergy between these advanced experimental and computational methodologies will undoubtedly propel future research, leading to a more profound understanding of this compound and its potential applications in medicine and science.
常见问题
Q. Table 1: HPLC Parameters for Purity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | YMC-Triart C18 (150 × 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 240 nm | |
| Injection Volume | 20 µL |
Basic Research: What are the primary pharmacological targets of carvedilol, and how do its stereoisomers influence activity?
Methodological Answer:
Carvedilol non-selectively blocks β1/β2-adrenergic and α1-adrenergic receptors. Its S-isomer primarily mediates β-blockade, while the R-isomer contributes to α1-blockade and antioxidant effects . For receptor-binding assays:
- Use radiolabeled ligands (e.g.,
CGP-12177 for β-receptors) in transfected HEK293 cells. - Calculate IC₅₀ values using competitive binding curves.
- Key finding : (S)-Carvedilol has 100-fold higher β-blocking potency than (R)-Carvedilol .
Advanced Research: What experimental design considerations are critical for evaluating carvedilol’s cardioprotective effects in cancer patients receiving cardiotoxic therapies?
Methodological Answer:
- Preclinical models : Use rodent studies with doxorubicin-induced cardiotoxicity. Administer carvedilol (10 mg/kg/day orally) alongside doxorubicin (2.5 mg/kg/week) for 4–6 weeks. Assess biomarkers (e.g., troponin, LDH) and histopathological changes .
- Clinical trials : Reference the NCT02717507 trial design, which randomized childhood cancer survivors to carvedilol (12.5 mg/day) or placebo. Primary endpoints: LVEF changes and NT-proBNP levels .
- Statistical power : Ensure ≥80% power to detect a 5% LVEF difference (α=0.05).
Advanced Research: How can researchers address discrepancies in carvedilol’s mortality benefits across heart failure trials?
Methodological Answer:
- Meta-analysis : Pool data from trials like the U.S. Carvedilol Heart Failure Study (65% mortality risk reduction ) and COPERNICUS (35% reduction ). Adjust for covariates (e.g., baseline LVEF, comorbidities).
- Sensitivity analysis : Stratify by dose (6.25–50 mg/day), follow-up duration (6–12 months), and patient subgroups (e.g., diabetes status).
- Contradiction resolution : Differences may arise from trial population severity (e.g., NYHA class II vs. IV) or concomitant therapies (ACE inhibitors) .
Advanced Research: What methodologies are used to compare carvedilol’s metabolic effects with other β-blockers in diabetic patients?
Methodological Answer:
- GEMINI Trial Design : Randomize 1,235 hypertensive diabetics to carvedilol (6.25–25 mg BID) or metoprolol (50–200 mg BID). Maintain RAS blockade.
- Endpoints : HbA1c change (carvedilol: +0.02% vs. metoprolol: +0.15%), HOMA-IR for insulin sensitivity (-9.1% with carvedilol) .
- Statistical methods : Use ANCOVA adjusted for baseline HbA1c. Report 95% confidence intervals for between-group differences.
Q. Table 2: Metabolic Outcomes in the GEMINI Trial
| Parameter | Carvedilol | Metoprolol | P-value |
|---|---|---|---|
| Δ HbA1c (%) | +0.02 | +0.15 | 0.004 |
| Δ Insulin Sensitivity | -9.1% | -2.0% | 0.004 |
| Microalbuminuria Risk | 6.4% | 10.3% | 0.04 |
Basic Research: What USP pharmacopeial standards apply to carvedilol tablet formulations?
Methodological Answer:
- Monograph requirements : USP-NF specifies limits for related substances (e.g., carbazole derivatives ≤0.2%) and dissolution testing (pH 6.8 buffer, ≥80% release in 30 min) .
- Reference standards : Use USP Carvedilol RS for identity confirmation and impurity quantification .
Advanced Research: How do carvedilol’s stereoisomers impact efficacy and safety in preclinical models?
Methodological Answer:
- Efficacy : (S)-Carvedilol reduces heart rate (β-blockade), while (R)-Carvedilol mitigates oxidative stress in doxorubicin-treated rats (↓ lipid peroxidation by 40%) .
- Safety assays : Compare isomer-specific toxicity in hepatocyte cultures (e.g., IC₅₀ for cell viability).
- Clinical relevance : Racemic carvedilol is used clinically, but isomer-specific effects warrant further study in arrhythmia models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
